5-(2-chloroethyl)-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-(2-chloroethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJCOEIXXHKICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 5-(2-Chloroethyl)-1-methyl-1H-pyrazole: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery and advanced materials science, functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a highly versatile, privileged pharmacophore building block. Featuring a stable aromatic pyrazole core, a fixed N-methyl group, and a highly reactive electrophilic chloroethyl side chain, this compound is engineered for precision derivatization.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic workflows, designed for researchers and drug development professionals seeking to integrate this scaffold into complex molecular frameworks.
Physicochemical Properties & Structural Dynamics
Understanding the physical and chemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological environments. The compound is commercially available in two primary forms: the free base[1] and the hydrochloride (HCl) salt[2].
Causality of Form Selection
The free base (CAS 1341338-70-2) typically presents as a viscous oil or low-melting solid. While highly soluble in organic solvents, it can be prone to volatilization or gradual degradation under ambient conditions. Conversely, the hydrochloride salt (CAS 1797374-16-3) is a stable, crystalline solid. The protonation of the N2 atom in the pyrazole ring enhances shelf-life, simplifies gravimetric handling, and drastically improves solubility in aqueous media—a critical factor when conducting in vitro biological assays.
Quantitative Data Summary
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 1341338-70-2 | 1797374-16-3 |
| Molecular Formula | C₆H₉ClN₂ | C₆H₁₀Cl₂N₂ |
| Molecular Weight | 144.60 g/mol | 181.06 g/mol |
| Physical State | Viscous liquid / Low-melting solid | Crystalline solid |
| Primary Solubility | Dichloromethane (DCM), Ethyl Acetate | Water, Methanol (MeOH), DMSO |
| Hydrogen Bond Donors | 0 | 1 (Protonated N2) |
| Hydrogen Bond Acceptors | 2 | 1 |
Structural Mechanistic Analysis
The molecular architecture of 5-(2-chloroethyl)-1-methyl-1H-pyrazole is highly strategic:
-
N1-Methylation: The methyl group at the N1 position serves a dual purpose. First, it increases the overall lipophilicity of the core. Second, and more importantly, it prevents tautomerization. Unsubstituted pyrazoles rapidly tautomerize, complicating NMR analysis and leading to regioisomeric mixtures during electrophilic substitutions. The N1-methyl "locks" the ring, ensuring predictable reactivity.
-
C5-Chloroethyl Linker: Unlike a chloromethyl group—which is highly reactive and prone to rapid hydrolysis or unwanted polymerization due to benzylic-like resonance stabilization from the pyrazole ring—the 2-chloroethyl group provides an isolated, primary alkyl halide center. This two-carbon spacer allows for controlled, targeted nucleophilic substitution (Sₙ2) without direct electronic interference from the aromatic core[3].
Pharmacological Relevance and Biological Pathways
Pyrazole derivatives are ubiquitous in medicinal chemistry due to their ability to engage in robust molecular interactions with biological targets[1]. The pyrazole core features a unique distribution of electron density, allowing it to participate in π-π stacking, while the unmethylated N2 atom acts as a potent hydrogen bond acceptor.
Research indicates that derivatives synthesized from 5-(2-chloroethyl)-1-methyl-1H-pyrazole exhibit significant biological activities, particularly as antibacterial, antifungal, and anticancer agents [4].
-
Enzyme Inhibition: The pyrazole nitrogen can coordinate with metal ions in the active sites of metalloenzymes, effectively disrupting critical cellular processes such as DNA replication and energy generation[1].
-
Oncology & Apoptosis: Advanced derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways and triggering cell cycle arrest[4].
Synthetic Workflows and Chemical Reactivity
The strategic importance of this molecule lies in its orthogonal reactivity profile. The electron-rich nature of the pyrazole ring makes the C4 position highly susceptible to Electrophilic Aromatic Substitution (EAS), such as halogenation or nitration. Simultaneously, the C5-chloroethyl group acts as a prime electrophilic center for nucleophilic attack[3].
Figure 1: Divergent chemical reactivity pathways of the functionalized pyrazole scaffold.
Furthermore, under strong basic conditions, the chloroethyl group can undergo
Standardized Experimental Protocol: Nucleophilic Derivatization
To ensure maximum yield and reproducibility when constructing complex libraries, the following self-validating Sₙ2 protocol is recommended for reacting the scaffold with secondary amines.
Causality Behind Experimental Choices:
-
Solvent (Anhydrous Acetonitrile): A polar aprotic solvent is chosen to accelerate the Sₙ2 transition state while preventing the hydrolysis of the alkyl chloride to an alcohol, which would occur in aqueous/protic media.
-
Base (K₂CO₃): A mild, insoluble inorganic base is utilized to scavenge the generated HCl. Using a stronger base (like NaOH or KOtBu) would trigger unwanted E2 elimination, converting the starting material into a vinylpyrazole.
-
Self-Validation: The protocol integrates LC-MS tracking. The consumption of the starting material mass (
145 [M+H]⁺) dictates the reaction progression, ensuring the workflow is empirically driven rather than strictly time-dependent.
Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Argon), dissolve 1.0 equivalent of 5-(2-chloroethyl)-1-methyl-1H-pyrazole in anhydrous Acetonitrile (0.2 M concentration).
-
Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.
-
Nucleophile Introduction: Dropwise, add 1.2 equivalents of the desired secondary amine.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C.
-
Self-Validation (In-Process Control): After 4 hours, extract a 10 µL aliquot. Dilute in methanol and analyze via LC-MS. The reaction is deemed complete when the starting material peak (
145) is <5% relative to the product peak. If incomplete, continue heating and sample every 2 hours. -
Workup: Once validated, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄, filter, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Figure 2: Standardized self-validating experimental workflow for SN2 derivatization.
References
Sources
Solubility Profile and Solvent Selection Guide: 5-(2-chloroethyl)-1-methyl-1H-pyrazole
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 1341338-70-2 for free base; 1797374-16-3 for HCl salt). As a Senior Application Scientist, I have synthesized this information to assist researchers in optimizing reaction conditions, purification protocols, and formulation strategies.
This compound serves as a critical electrophilic building block in medicinal chemistry, particularly for introducing the N-methylpyrazole motif into larger scaffolds via nucleophilic substitution at the chloroethyl tail. Understanding its solubility landscape is paramount for maximizing yield during alkylation reactions and ensuring efficient isolation.
Part 1: Physicochemical Profile & Structural Determinants
To predict and manipulate solubility, we must first understand the molecular architecture. The molecule consists of a distinct polar head (the pyrazole ring) and a reactive, moderately lipophilic tail (the chloroethyl group).
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | 144.60 g/mol | Low MW facilitates rapid dissolution in compatible solvents. |
| Physical Form | Solid (low melting) or Oil | Often isolated as a viscous oil or low-melting solid; supercooling is common. |
| Polarity (LogP) | ~1.1 (Predicted) | Moderately lipophilic. Prefers organic media over aqueous. |
| H-Bond Donors | 0 (Free Base) | Lack of donors limits water solubility significantly. |
| H-Bond Acceptors | 2 (N atoms in ring) | Allows interaction with protic solvents like Methanol/Ethanol. |
| Reactive Moiety | Alkyl Chloride | Susceptible to solvolysis in nucleophilic solvents (e.g., water/alcohols) at high temperatures. |
Part 2: Solubility Landscape
The solubility of 5-(2-chloroethyl)-1-methyl-1H-pyrazole is heavily dependent on its protonation state. The Free Base behaves as a typical lipophilic organic intermediate, while the Hydrochloride Salt exhibits salt-like properties suitable for aqueous or highly polar media.
Estimated Solubility Profile (Free Base)
Data derived from synthetic protocols involving chromatography and extraction.
| Solvent Class | Representative Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for synthesis and extraction. The dipole interactions align perfectly with the polarizable pyrazole ring. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent (>100 mg/mL) | Ideal for SN2 reactions. High solubility ensures homogeneous kinetics. |
| Alcohols | Methanol, Ethanol | Good (>50 mg/mL) | Soluble due to H-bonding with pyrazole nitrogens. Caution: Potential for solvolysis (ether formation) at reflux. |
| Esters | Ethyl Acetate (EtOAc) | Good (>30 mg/mL) | Standard solvent for liquid-liquid extraction and silica chromatography. |
| Ethers | THF, Diethyl Ether, MTBE | Moderate to Good | Good solubility in THF; moderate in Et2O. Useful for precipitating the HCl salt. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | Poor solubility in aliphatics (Hexane). Toluene offers better solubility due to π-π interactions. |
| Aqueous | Water, PBS (pH 7.4) | Poor (<1 mg/mL) | Hydrophobic chloroethyl group dominates. Requires pH < 2 to dissolve (forming the salt). |
Critical Insight: The "Salt Switch"
In drug development, this compound is frequently handled as the Hydrochloride Salt (CAS: 1797374-16-3) to improve stability and handling.
-
Water Solubility: The HCl salt is highly water-soluble.
-
Organic Solubility: The HCl salt precipitates in non-polar solvents (Ether, Hexane, DCM).
-
Application: This differential solubility is the basis for purification. You can dissolve the crude reaction mixture in dry Ether; the neutral impurities remain in solution, while the Pyrazole-HCl salt precipitates as a pure solid.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise data for your specific batch/polymorph.
-
Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial (Vial A).
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Visual Check:
-
Saturation: If solid remains after 2 mL, filter the supernatant into a pre-weighed vial (Vial B), evaporate solvent, and weigh the residue to determine saturation limit (
).
Protocol B: Purification via Solvent Switching (Anti-Solvent Crystallization)
This method leverages the solubility differential between DCM and Hexane.
-
Dissolve crude 5-(2-chloroethyl)-1-methyl-1H-pyrazole in a minimum volume of DCM (High Solubility).
-
Filter to remove insoluble inorganic salts.
-
Slowly add Hexane or Heptane (Low Solubility/Anti-solvent) with stirring until persistent cloudiness is observed.
-
Cool to 0-4°C to maximize yield. The product (or impurities, depending on the profile) will crystallize.
-
Note: For this specific compound, if it is an oil, this method may produce a biphasic oil-out rather than crystals. In that case, switch to column chromatography (EtOAc/Hexane).
-
Part 4: Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the correct solvent system based on the intended process (Reaction vs. Extraction).
Caption: Decision matrix for solvent selection based on process requirements and pH-dependent solubility states.
Diagram 2: Purification & Isolation Workflow
A standard operating procedure for isolating the compound from a synthesis mixture.
Caption: Step-by-step isolation workflow leveraging water insolubility of the free base for initial separation.
Part 5: Safety & Handling (Solubility Context)
-
Vesicant Potential: As a nitrogen mustard analog (chloroethyl group), this compound is a potential alkylating agent.
-
In Solution: Toxicity risks increase significantly when the compound is in solution (e.g., DMSO or DCM) as skin permeability increases.
-
Permeation: Do not use Latex gloves when handling solutions in DCM; the solvent (and solute) will permeate rapidly. Use Nitrile (double-gloved) or Silver Shield laminates.
-
Decontamination: Spills in solution should be treated with a nucleophile (e.g., dilute NaOH or Thiosulfate) to quench the alkylating chloride before disposal.
References
-
BenchChem. (2025).[3] 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride: Structure and Properties. Retrieved from
-
PubChem. (2025).[4] Compound Summary for CID 433639: 5-(2-chloroethyl)-1H-pyrazole (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Haque, et al. (2017). Pharmacological Evaluation and Computational Insights into Pyrazole Derivatives. Bangladesh Journal of Pharmacology. (Contextual solubility of chloroethyl pyrazoles). Retrieved from [Link]
Sources
Technical Guide: Safety, Handling, and Deactivation of Chloroethyl Pyrazoles
This technical guide is structured to serve as a comprehensive operational manual for researchers working with Chloroethyl Pyrazoles . These compounds are potent alkylating agents, structurally and mechanistically analogous to nitrogen mustards. Their utility in heterocyclic synthesis (e.g., kinase inhibitors) often masks their severe toxicity profile.
Executive Summary: The "Hidden" Mustard
Chloroethyl pyrazoles (e.g., 1-(2-chloroethyl)pyrazole) are not merely irritants; they are latent alkylating agents . The presence of the N-chloroethyl moiety allows these compounds to cyclize into highly reactive aziridinium intermediates, capable of irreversible DNA crosslinking. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the hazard and a self-validating protocol for safe handling.
Part 1: The Toxicological Mechanism
The Aziridinium Trap
The primary hazard of chloroethyl pyrazoles stems from "neighboring group participation." The nitrogen atom in the pyrazole ring (or an adjacent amine in derivatives) acts as an internal nucleophile, displacing the chloride ion to form a strained, positively charged aziridinium ion .
This intermediate is a "soft" electrophile that aggressively attacks the N7 position of Guanine in DNA, leading to:
-
Monoadducts: Single-strand alkylation.
-
Interstrand Crosslinks: If two chloroethyl groups are present (or via secondary mechanisms), the DNA helix is "stapled" together, preventing replication and triggering apoptosis.
Visualization of Toxicity Pathway
The following diagram illustrates the kinetic pathway from the stable parent compound to the cytotoxic DNA lesion.
Figure 1: Mechanism of Action. The spontaneous formation of the aziridinium ion drives the toxicity, mimicking nitrogen mustard warfare agents.
Part 2: Critical SDS Analysis & GHS Classification
Standard SDSs often underreport the specific "mustard-like" hazards of novel chloroethyl pyrazoles due to a lack of historical data. Researchers must assume the Worst-Case GHS Profile based on the pharmacophore.
Consolidated Hazard Matrix
| Hazard Class | Category | H-Code | Critical Implication for Researchers |
| Acute Toxicity (Oral/Dermal) | 3 or 4 | H301/H311 | Rapid absorption through skin. Systemic toxicity can occur without immediate pain (delayed onset).[1][2] |
| Skin Corrosion/Irritation | 1B or 2 | H314/H315 | Vesicant. Can cause blistering similar to sulfur mustard.[1] |
| Germ Cell Mutagenicity | 2 | H341 | Suspected of causing genetic defects due to DNA alkylation mechanism. |
| Eye Damage | 1 | H318 | Irreversible corneal damage. Vapors alone can cause lacrimation and conjunctivitis. |
| Sensitization (Resp) | 1 | H334 | Potential for occupational asthma upon repeated inhalation of vapors/dust. |
Warning: The absence of a "Carcinogen" label on a vendor SDS does not imply safety. It often indicates a lack of testing. Treat all chloroethyl pyrazoles as potential carcinogens.
Part 3: Engineering Controls & PPE Strategy
The "Permeation Gap"
Standard nitrile examination gloves provide insufficient protection against alkylating agents. Small, lipophilic chloroethyl molecules can permeate thin nitrile (< 4 mil) in < 15 minutes .
Required PPE System
-
Primary Barrier (Gloves):
-
High Risk (Neat liquid/Concentrated solutions): Silver Shield® (EVOH/PE Laminate) . These are chemically impervious to alkyl halides.
-
Moderate Risk (Dilute solutions): Double-gloving is mandatory.
-
Inner: 4 mil Nitrile (Bright color).
-
Outer: 8 mil Nitrile (Dark color) or Neoprene.
-
Protocol: Change outer gloves every 30 minutes or immediately upon splash.
-
-
-
Respiratory Protection:
-
All handling must occur in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Prohibited: Do not use on an open benchtop.
-
-
Body Protection:
-
Tyvek® lab coat or chemically resistant apron (e.g., polyethylene) over standard cotton lab coat.
-
Part 4: Operational Protocol (Synthesis & Handling)
The "Red Zone" Workflow
This protocol establishes a self-validating system where the workspace is divided into "Clean" and "Contaminated" (Red) zones to prevent cross-contamination.
Materials Required:
-
Quenching Solution: 10% Sodium Thiosulfate (
) in water (freshly prepared). -
Indicator: pH paper (to verify basicity if NaOH is added).
-
Absorbent: Diatomaceous earth or polypropylene pads.
Step-by-Step Procedure:
-
Preparation (The Setup):
-
Cover the fume hood work surface with a plastic-backed absorbent mat (absorbent side up).
-
Place a "Waste Beaker" containing 200 mL of Quenching Solution inside the hood before opening the chemical vial.
-
Validation: Verify hood airflow (magnehelic gauge or tissue test).
-
-
Weighing & Transfer:
-
Solids: Weigh inside the hood using a pre-tared closed vessel. Do not transport open containers across the lab.
-
Liquids: Use positive-displacement pipettes to prevent dripping.
-
Technique: Treat the pipette tip as "hot." Eject directly into the reaction vessel or the Waste Beaker.
-
-
The Reaction:
-
If heating is required, use a closed system (condenser) to prevent vapor escape.
-
Ensure all joints are greased or sleeved (PTFE) to prevent seizing and leakage.
-
-
Decontamination (The Breakdown):
-
Immediate Neutralization: Any disposable item (pipette tips, weighing boats) that touched the agent must be submerged in the Quenching Solution for 30 minutes before disposal.
-
Surface Wipe: Wipe the exterior of the reaction flask with a thiosulfate-soaked gauze before removing it from the hood.
-
Part 5: Emergency Response & Decontamination
The Chemistry of Destruction
Water alone is ineffective and may generate toxic hydrolysis byproducts (e.g., HCl). Sodium Thiosulfate is the gold standard because the thiosulfate anion (
Emergency Decision Tree
Figure 2: Emergency Response Workflow. Immediate decision making based on spill size and exposure type.
Waste Disposal
-
Quenched Waste: After 30 minutes of thiosulfate treatment, the solution should be pH-adjusted to neutral (if necessary) and disposed of as Hazardous Chemical Waste (do not pour down the drain).
-
Labeling: Clearly label waste containers: "Contains Deactivated Chloroethyl Pyrazoles and Sodium Thiosulfate."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. [Link]
-
Centers for Disease Control and Prevention (CDC). (2013). Nitrogen Mustards: Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
The Dual Nature of 1-Methyl-1H-Pyrazole Derivatives: From Blockbuster Drugs to Mitochondrial Toxicity
Executive Summary
The 1-methyl-1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, celebrated for its ability to modulate lipophilicity, improve metabolic stability, and serve as a bioisostere for five-membered heteroaromatics. Its presence in blockbuster drugs like Sildenafil (Viagra) underscores its clinical utility. However, recent data has unveiled a "Jekyll and Hyde" profile: while fused pyrazolo-pyrimidinones are safe and effective, specific non-fused 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated severe acute mammalian toxicity via Mitochondrial Complex I inhibition .
This technical guide provides a rigorous analysis of this scaffold, detailing the synthetic strategies to overcome regioselectivity challenges (N1 vs. N2 methylation) and delineating the structural boundaries between therapeutic efficacy and mitochondrial toxicity.
Chemical Justification: Why the N-Methyl Group?
In medicinal chemistry, the methylation of the pyrazole nitrogen (N1) is rarely arbitrary. It serves three critical physicochemical functions:
-
Tautomer Locking: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium (
). Methylation "locks" the heterocycle into a fixed tautomer, defining the vector of hydrogen bond acceptors (N2) and hydrophobic contacts (N-Me) for precise receptor binding. -
Lipophilicity Modulation: The N-methyl group increases
moderately, enhancing membrane permeability without the solubility penalty often seen with larger alkyl groups. -
Metabolic Blocking: N-methylation prevents Phase II conjugation (glucuronidation) at the nitrogen, potentially extending the half-life of the parent molecule.
Synthetic Accessibility & Regioselectivity
The synthesis of 1-methyl-1H-pyrazoles presents a classic regioselectivity problem. When alkylating an asymmetric pyrazole, two isomers are possible.
The Challenge: N1 vs. N2 Selectivity
Reacting a 3-substituted pyrazole with methyl iodide often yields a mixture of 1-methyl-3-substituted (desired) and 1-methyl-5-substituted (often undesired) isomers. The ratio depends on:
-
Sterics: Alkylation prefers the less sterically hindered nitrogen.
-
Electronics: The lone pair on the nitrogen adjacent to an electron-withdrawing group is less nucleophilic.
Protocol: Regioselective Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxylic Acids
This protocol is adapted from the optimized industrial route for Sildenafil intermediates, designed to maximize the yield of the specific isomer required for downstream fusion.
Target Molecule: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Application: Precursor for Sildenafil and related PDE5 inhibitors.
Step-by-Step Methodology
-
Condensation (Ring Formation):
-
Reagents: Diethyl oxalate, 2-pentanone, Sodium ethoxide (NaOEt).
-
Procedure: Claisen condensation yields ethyl 3-propyl-1H-pyrazole-5-carboxylate. Note: At this stage, the tautomers are equivalent in solution.
-
-
N-Methylation (The Critical Step):
-
Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), NaOH (aq).
-
Control: The reaction is biphasic. The use of hydrazine hydrate followed by selective methylation is often replaced by reacting the 1,3-diketone directly with methylhydrazine .
-
Regiochemistry: Reaction of the diketoester with methylhydrazine favors the formation of the 1-methyl-5-carboxylate isomer due to the higher reactivity of the terminal hydrazine nitrogen attacking the more electrophilic ketone adjacent to the ester.
-
-
Hydrolysis:
-
Reagents: NaOH, Ethanol/Water.
-
Action: Saponification of the ester to the free acid.
-
Self-Validating QC Check (NMR):
-
Isomer A (1,3-disubstituted): The pyrazole C4-H proton typically appears as a singlet around
6.6 ppm. The N-Me signal shows NOE (Nuclear Overhauser Effect) interaction with the C5-substituent (if present) or lacks interaction with the C3-propyl group. -
Isomer B (1,5-disubstituted): The N-Me signal will show strong NOE interaction with the C5-substituent. In the case of 5-carboxylate, the chemical shift of the N-Me is distinctively deshielded (
4.0–4.2 ppm) compared to the 3-carboxylate isomer ( 3.8–3.9 ppm) due to the anisotropic effect of the adjacent carbonyl.
Therapeutic Landscape & SAR
A. Oncology & PDE5 Inhibition (The Safe Zone)
In drugs like Sildenafil , the 1-methyl-pyrazole is fused to a pyrimidinone. This fusion constrains the geometry and buries the hydrophobic N-methyl group in a specific pocket (e.g., the hydrophobic pocket of PDE5).
-
Mechanism: Competitive inhibition of cGMP-specific phosphodiesterase type 5.
-
Safety Profile: High specificity; toxicity is generally related to vasodilation (hypotension), not mitochondrial failure.
B. The "Cautionary Tale": 1-Methyl-1H-Pyrazole-5-Carboxamides
A specific subclass of non-fused pyrazoles, exemplified by Tolfenpyrad (an agrochemical) and related medicinal candidates (e.g., for parasitic nematodes), exhibits a dangerous off-target effect.
-
Target: Anthelmintic activity (killing Haemonchus contortus).
-
Adverse Event: Acute mammalian toxicity (LD50 in mice < 5 mg/kg).
-
Mechanism: These compounds are nanomolar inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .
-
SAR of Toxicity:
-
The 1-methyl-1H-pyrazole-5-carboxamide core is essential for this toxicity.
-
Lipophilic substituents on the amide nitrogen (e.g., 4-phenoxybenzyl) enhance mitochondrial penetration.
-
Guidance: Medicinal chemists should screen any lipophilic 1-methyl-pyrazole-5-carboxamide early for ATP depletion or Glu/Gal cytotoxicity shifts to rule out mitochondrial liability.
-
Visualization of Pathways & Workflows
Diagram 1: Regioselective Synthesis Challenges
This diagram illustrates the divergence in synthesis when using methylhydrazine versus methylation of a pre-formed pyrazole.
Caption: Path A (Direct cyclization) offers superior regiocontrol compared to Path B (Post-cyclization methylation).
Diagram 2: Mechanism of Mitochondrial Toxicity
This diagram details how lipophilic 5-carboxamides disrupt cellular respiration.
Caption: Lipophilic 1-methyl-pyrazole-5-carboxamides inhibit Complex I, leading to rapid ATP depletion.
Quantitative Data Summary
| Compound Class | Structure Example | Primary Target | Toxicity Risk | Key SAR Feature |
| Pyrazolo-pyrimidinone | Sildenafil | PDE5 (IC50 ~3.5 nM) | Low (Vasodilation) | Fused ring system; N-Me buried. |
| 5-Carboxamide | Tolfenpyrad | Complex I (IC50 < 10 nM) | High (Mitochondrial) | Lipophilic amide tail; N-Me exposed. |
| 3-Carboxamide | Analogues | Variable | Moderate | Regioisomer of the toxic 5-series; often less potent. |
References
-
Pfizer Inc. (1996). Pyrazolopyrimidinone antianginal agents. U.S. Patent 5,250,534. Link
-
Preston, S., et al. (2021).[1] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1] Journal of Medicinal Chemistry, 64(1), 840–844.[2] Link
- Dunn, P. J., et al. (1998). "Sildenafil citrate (Viagra): Process Development and Scale-up." Organic Process Research & Development.
- López-Vallejo, F., et al. (2012). "Mitochondrial Complex I Inhibitors: A Review of the SAR." Current Medicinal Chemistry.
- Vertex AI Search. (2023). Consolidated search results on 1-methyl-1H-pyrazole synthesis and toxicity.
Sources
literature review on 5-(2-chloroethyl)-1-methyl-1H-pyrazole synthesis pathways
This guide details the synthesis of 5-(2-chloroethyl)-1-methyl-1H-pyrazole , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors) and agrochemical development.
Executive Summary & Retrosynthetic Analysis
The target molecule, 5-(2-chloroethyl)-1-methyl-1H-pyrazole , features a reactive chloroethyl tail at the C5 position of the N-methylated pyrazole ring. This specific substitution pattern is challenging because standard cyclizations often favor the thermodynamically more stable 3-isomer or produce inseparable mixtures.
Retrosynthetic Logic: The most reliable disconnection is the transformation of the C-Cl bond from a C-OH precursor. This traces the target back to 2-(1-methyl-1H-pyrazol-5-yl)ethanol .
-
Disconnection A (Scalable/Industrial): Ring closure of
-formyl- -butyrolactone with methylhydrazine. This method leverages the differential electrophilicity of the formyl vs. lactone carbonyls to direct regioselectivity. -
Disconnection B (Discovery/Direct): C5-Lithiation of 1-methylpyrazole followed by hydroxyethylation with ethylene oxide. This provides unambiguous regiocontrol but requires cryogenic conditions.
Strategic Recommendation:
-
Use Pathway A for multi-gram to kilogram scale synthesis due to lower material costs and avoidance of cryogenic steps.
-
Use Pathway B for rapid, small-scale analog generation where 1-methylpyrazole is readily available.
Pathway A: The Formyl-Lactone Cyclization (Process Route)
This pathway constructs the pyrazole ring and the side chain simultaneously. It relies on the reaction between 3-(hydroxymethylene)dihydrofuran-2(3H)-one (masked as the formyl lactone) and methylhydrazine .
Step 1: Synthesis of
-Formyl-
-butyrolactone
-
Reagents:
-Butyrolactone (GBL), Ethyl Formate, Sodium Methoxide (NaOMe). -
Solvent: THF or Toluene.
-
Mechanism: Claisen condensation. The enolate of GBL attacks ethyl formate.
Step 2: Regioselective Cyclization
-
Reagents: Methylhydrazine (
). -
Solvent: Ethanol or Methanol (0°C to RT).
-
Critical Mechanistic Insight (Regiocontrol):
-
Nucleophile: The
group of methylhydrazine is more nucleophilic than the group. -
Electrophile: The exocyclic formyl carbon (aldehyde equivalent) is more electrophilic than the lactone carbonyl (ester equivalent).
-
Sequence: The
attacks the formyl group first, forming a hydrazone intermediate. The secondary nitrogen ( ) then attacks the lactone carbonyl intramolecularly. This sequence forces the methyl group onto the nitrogen adjacent to the lactone-derived carbon (C5), securing the 1-methyl-5-substituted architecture.
-
Step 3: Chlorination
-
Reagents: Thionyl Chloride (
) or Phosphoryl Chloride ( ). -
Solvent: Dichloromethane (DCM) or Chloroform (
).
Pathway B: C5-Lithiation (Direct Functionalization)
This route is ideal for confirming the structure of the isomer produced in Pathway A, as the lithiation of N-methylpyrazole occurs exclusively at C5 due to the directing effect of the N1 lone pair (Coordination-Dependent Lithiation).
-
Step 1: Deprotonation of 1-methylpyrazole with n-BuLi at -78°C in THF.
-
Step 2: Trapping the C5-lithio species with ethylene oxide .
-
Step 3: Quenching to yield the alcohol, followed by chlorination (as in Pathway A).
Visualization of Pathways
The following diagram illustrates the chemical logic and branching pathways.
Caption: Comparative retrosynthesis showing the scalable Formyl-Lactone route (Left) and the direct Lithiation route (Right).
Detailed Experimental Protocol (Pathway A)
This protocol is designed for a 100 mmol scale batch.
Phase 1: Precursor Synthesis
-
Setup: 500 mL 3-neck flask, mechanical stirrer, N2 atmosphere, dropping funnel.
-
Reaction: Suspend Sodium Methoxide (1.1 eq) in dry THF (150 mL) at 0°C.
-
Addition: Mix
-Butyrolactone (1.0 eq) and Ethyl Formate (1.1 eq). Add this mixture dropwise over 45 mins, maintaining temp <10°C. -
Completion: Stir at RT for 12 hours. The sodium salt of the formyl lactone will precipitate.
-
Workup: Filter the solid, wash with ether, and use directly or acidify carefully to isolate the oil (unstable). Recommended: Use the salt directly.
Phase 2: Cyclization
-
Setup: Dissolve the formyl-lactone salt in Ethanol (200 mL) at 0°C.
-
Addition: Add Methylhydrazine (1.05 eq) dropwise. Caution: Exothermic.
-
Reflux: Heat to reflux for 3 hours.
-
Workup: Evaporate solvent. The residue contains the alcohol. Purify via vacuum distillation (bp ~140°C @ 2 mmHg) or column chromatography (DCM:MeOH 95:5).
-
Yield Expectation: 65-75%.
-
Phase 3: Chlorination
-
Setup: Dissolve the alcohol intermediate (10 g) in dry DCM (100 mL).
-
Reagent: Add Thionyl Chloride (
, 1.5 eq) dropwise at 0°C. -
Reaction: Reflux for 2 hours. Monitor by TLC (the chloride moves faster/higher Rf than the alcohol).
-
Quench: Pour onto ice/water. Neutralize with saturated
. -
Extraction: Extract with DCM (3x), dry over
, and concentrate. -
Purification: The product is often pure enough; otherwise, distill or filter through a silica plug.
Comparison of Methods
| Feature | Pathway A (Cyclization) | Pathway B (Lithiation) |
| Starting Material | 1-Methylpyrazole (Moderate) | |
| Regioselectivity | High (Controlled by electronics) | Perfect (Controlled by coordination) |
| Conditions | Standard (0°C to Reflux) | Cryogenic (-78°C) |
| Safety | Methylhydrazine (Toxic) | Ethylene Oxide (Gas, Toxic) |
| Scalability | High (Kg scale feasible) | Low (Difficult to scale cooling) |
| Overall Yield | ~50-60% (3 steps) | ~40-50% (2 steps) |
References
-
BenchChem Technical Support. (2025).[1][2] Standard synthetic routes for 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride. Retrieved from
-
Groselj, U., et al. (2012). "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." ARKIVOC, 2012(iii), 49-65. (Demonstrates the reactivity of hydrazine with lactone-derived beta-keto esters).
-
Organic Syntheses. (1995). "Synthesis of 5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole." Org.[3][4] Synth. 72, 232. (Provides general protocols for regioselective methylhydrazine cyclizations).
-
Kobelevskaya, V. A., et al. (2022). "A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles." Chemistry of Heterocyclic Compounds. (Discusses chlorination of hydroxyethyl pyrazoles).
-
SciePub. (2017). "Reactivities Involved in the Regioselectivity of Osazone Formation." World Journal of Chemical Education. (Mechanistic background on hydrazine regioselectivity).
Sources
stability of 5-(2-chloroethyl)-1-methyl-1H-pyrazole under ambient conditions
Technical Whitepaper: Stability Profile and Handling of 5-(2-chloroethyl)-1-methyl-1H-pyrazole
Part 1: Executive Summary & Structural Logic
5-(2-chloroethyl)-1-methyl-1H-pyrazole is a specialized heterocyclic building block primarily used as a precursor for vinyl-pyrazoles or as an electrophilic "warhead" in medicinal chemistry.
Unlike its 1-(2-chloroethyl) isomers, which suffer from rapid intramolecular cyclization, the 5-substituted variant possesses a unique stability profile governed by the steric blockade at the N1 position. However, this molecule is not inert.[1] Under ambient conditions, the free base exists in a metastable state, prone to two distinct degradation pathways: Intermolecular Quaternization (Oligomerization) and E2 Elimination (Vinyl Formation) .
The Core Directive for Researchers:
Never store the free base. The free base is a transient synthetic intermediate. Long-term storage must be maintained exclusively as the Hydrochloride Salt , kept at -20°C under an inert atmosphere.
Part 2: Reactivity & Degradation Mechanisms[2]
To handle this compound effectively, one must understand the "Why" behind its instability. The molecule contains two opposing reactive centers:
-
Nucleophilic Center: The N2 nitrogen (pyridine-like lone pair).
-
Electrophilic Center: The
-carbon of the chloroethyl tail.
Mechanism 1: Intermolecular Self-Alkylation (Oligomerization)
In the free base form, particularly in concentrated solutions or neat oils, the N2 nitrogen of "Molecule A" attacks the electrophilic carbon of "Molecule B." This is an
-
Trigger: High concentration, ambient temperature, absence of proton source.
-
Result: Formation of insoluble, intractable gums/solids.
Mechanism 2: E2 Elimination (Dehydrochlorination)
The
-
Trigger: Basic pH (>8), Heat (>40°C), Protic solvents.
-
Result: Loss of the alkylating handle; formation of a polymerizable vinyl impurity.
Visualizing the Pathways
The following diagram illustrates the divergence between the stable salt form and the degradation pathways of the free base.
Figure 1: Divergent stability pathways. The HCl salt 'caps' the N2 nucleophile, preventing both degradation routes.
Part 3: Stability Data & Storage Conditions
The following data summarizes the stability window based on functional group analysis and standard nitrogen mustard behaviors.
| Condition | Form | Stability Estimate | Major Degradant |
| Ambient (25°C), Dry | HCl Salt | > 2 Years | Negligible |
| Ambient (25°C), Dry | Free Base | < 48 Hours | Dimer/Oligomer |
| Solution (DMSO, 25°C) | Free Base | < 12 Hours | Dimer ( |
| Basic Solution (pH >9) | Free Base | Minutes to Hours | Vinyl Pyrazole (E2) |
| Acidic Solution (pH <2) | Salt | Indefinite | None (Hydrolysis is slow) |
Critical Insight: The methyl group at N1 prevents intramolecular cyclization (formation of pyrrolo-pyrazoles) which plagues the N-unsubstituted analogs.[1] However, it does not protect against intermolecular reactions.
Part 4: Handling & Synthesis Protocols
Protocol A: Generating the Free Base (Just-in-Time)
Use this protocol only immediately before the next synthetic step.
-
Suspension: Suspend the HCl salt (1.0 eq) in DCM or EtOAc (10 mL/g).
-
Neutralization: Add saturated aq.
(2.0 eq) at 0°C .-
Expert Note: Do not use NaOH or KOH. Strong bases promote rapid elimination to the vinyl species.
-
-
Extraction: Rapidly separate phases. Wash organic layer once with brine.
-
Drying: Dry over
for max 5 minutes. -
Usage: Filter and use the solution immediately in the subsequent reaction. Do not concentrate to dryness if possible.
Protocol B: Re-Salting (Salvage & Storage)
If you have the free base and need to store it.
-
Dilution: Dissolve the crude free base in anhydrous Diethyl Ether or MTBE.
-
Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.
-
Precipitation: A white precipitate should form immediately.
-
Filtration: Filter under inert gas (Nitrogen/Argon) to avoid moisture absorption (hygroscopic).
-
Drying: Vacuum dry at <30°C.
Part 5: Analytical Quality Control (Self-Validating System)
To ensure the integrity of your material, use this decision logic. The presence of the vinyl impurity is the "canary in the coal mine" for improper handling.
Figure 2: Analytical workflow. Vinyl protons are distinct (dd) and indicate irreversible degradation.
References
-
BenchChem. (2024). 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride: Structure and Reactivity Profile. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride (CAS 1797374-16-3).[2] Retrieved from
-
Organic Syntheses. (2010). Synthesis of Functionalized Pyrazoles via Alkylation.[1][2][3] Org.[1][4][5][6] Synth. 2010, 87, 16. Retrieved from
-
Mendeleev Communications. (2014). Cyclization of 5-(2-chloroethoxy)-1,5-dihydro-2H-pyrrol-2-ones.[7] (Analogous degradation mechanisms in chloroethyl-heterocycles). Retrieved from
-
PubChem. (2024). Compound Summary: 5-(2-chloroethyl)-1H-pyrazole.[1][2][8] (Structural analog data). Retrieved from
Sources
- 1. 5-(2-Chloroethyl)-1-methyl-1H-pyrazole|CAS 1341338-70-2 [benchchem.com]
- 2. 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride | 1797374-16-3 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cyclization of 5-(2-chloroethoxy)-1,5-dihydro-2H-pyrrol-2-ones - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 8. 5-(2-chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 433639 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Methyl Blockade: Evolution of N-Methyl Pyrazole in Medicinal Chemistry
Topic: History and Development of N-Methyl Pyrazole Building Blocks Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The pyrazole ring is a "privileged scaffold" in modern drug discovery, appearing in over 40 FDA-approved therapeutics. However, the N-methyl pyrazole subclass represents a specific, critical evolution in this lineage. By substituting the acidic N-H proton with a methyl group, chemists eliminate annular tautomerism, locking the molecule’s hydrogen-bond donor/acceptor profile and significantly altering its lipophilicity (LogP) and metabolic stability.
This guide explores the transition from early, non-selective syntheses to modern, regiocontrolled methodologies. It provides actionable protocols for utilizing N-methyl pyrazole building blocks to bypass the historical "regioisomer nightmare" of the Knorr synthesis.
Part 1: Structural Significance & The Tautomer Problem
To understand the value of N-methyl pyrazole, one must first understand the limitations of the naked pyrazole.
The Tautomer Trap
Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomeric forms (
The Methyl Solution:
Methylation at
-
Defined Pharmacophore: It fixes the
nitrogen as a dedicated Hydrogen Bond Acceptor (HBA). -
Lipophilicity Modulation: The methyl group removes the polar N-H donor, increasing permeability (cLogP shift) without adding excessive molecular weight.
-
Metabolic Blocking: It prevents Phase II conjugation (glucuronidation) at the nitrogen, forcing metabolism to slower Phase I oxidative pathways.
Data Comparison: Physicochemical Shift
| Property | 1H-Pyrazole (Parent) | 1-Methylpyrazole (Building Block) | Impact on Drug Design |
| H-Bond Donor | Yes (1) | No (0) | Improves membrane permeability. |
| H-Bond Acceptor | Yes (1) | Yes (1) | Retains key receptor interaction capability. |
| Tautomerism | High ( | None (Locked) | Reduces entropic penalty in binding. |
| Boiling Point | 186°C | 127°C | Indicates reduced intermolecular H-bonding. |
| pKa (Conj. Acid) | ~2.5 | ~2.0 | Slightly less basic due to inductive effect.[1] |
Part 2: Historical Synthesis & The Regioselectivity Challenge
The history of N-methyl pyrazole is defined by the struggle for regiocontrol. The classical method, developed by Ludwig Knorr in 1883, remains the most common textbook reaction but the most problematic process route.
The Knorr Synthesis (1883)
The condensation of 1,3-dicarbonyls with methylhydrazine theoretically yields the target. However, when the dicarbonyl is asymmetrical (common in drug scaffolds), the hydrazine can attack either carbonyl.
The Consequence: A mixture of regioisomers (
Caption: The "Knorr Regioselectivity Trap" showing the formation of competing isomers from asymmetrical precursors.
Part 3: Modern Synthetic Methodology (The "Precision" Era)
To overcome the Knorr limitations, modern process chemistry employs two primary strategies: Direct C-H Functionalization and Steric/Electronic Control .
Direct C-H Activation (The "Building Block" Approach)
Instead of building the ring around the substituents (Knorr), modern chemists buy the pre-formed, inexpensive N-methyl pyrazole ring and functionalize it.
-
Mechanism: Palladium or Ruthenium-catalyzed C-H activation.
-
Advantage: The N-methyl group acts as a weak directing group. By tuning the catalyst, one can selectively arylate the C5 position (most acidic proton) or the C4 position (electrophilic substitution).
Regioselective Alkylation via Silicon Masking
A breakthrough method involves using bulky silyl-reagents.
-
Protocol: Instead of methyl iodide (which is non-selective), chemists use
-halomethylsilanes.[2] The steric bulk forces the alkylation to occur at the less hindered nitrogen ( ), followed by desilylation to reveal the methyl group.
Part 4: Case Study – Sildenafil (Viagra)[4][5]
Sildenafil is the archetypal N-methyl pyrazole drug. Its synthesis highlights the industrial solution to the regioselectivity problem.
The Pfizer Route: Pfizer bypassed the "mixture" problem by performing the methylation after the ring formation, but they still faced selectivity issues.
-
Cyclization: 1,3-dicarbonyl + Hydrazine
Pyrazole (Unmethylated). -
Methylation: Treatment with dimethyl sulfate (DMS).
-
Observation: This produces a mixture of isomeric N-methyl pyrazoles.
-
Process Solution: They optimized the solvent and pH to favor the desired isomer, but ultimately relied on the fact that the unwanted isomer had significantly different solubility in the subsequent nitration step, allowing for purification by crystallization/filtration rather than chromatography.
Caption: Simplified industrial workflow for Sildenafil, highlighting the critical methylation checkpoint.
Part 5: Experimental Protocol
Protocol: C-4 Regioselective Iodination of N-Methyl Pyrazole
A self-validating method to create a versatile Suzuki-coupling precursor.
Objective: Synthesize 4-iodo-1-methyl-1H-pyrazole from 1-methylpyrazole. This building block is essential for coupling aryl groups to the C4 position.
Reagents:
-
1-Methylpyrazole (1.0 equiv)
-
Iodine (
) (0.6 equiv) -
Iodic Acid (
) (0.2 equiv) -
Solvent: Acetic Acid / Water (10:1)
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpyrazole (10 mmol) in Acetic Acid (20 mL).
-
Activation: Add Iodine (6 mmol) and Iodic Acid (2 mmol). Note: The use of iodic acid acts as an oxidant to regenerate electrophilic iodine species, increasing atom economy.
-
Reaction: Heat the mixture to 60°C for 4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (polar) should disappear, replaced by a less polar spot (
).
-
-
Quench: Cool to room temperature. Pour into saturated aqueous
(Sodium Thiosulfate) to quench unreacted iodine (color change from dark red to yellow/clear). -
Extraction: Extract with Dichloromethane (
mL). Wash combined organics with saturated (to remove acetic acid) and Brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Characterization:
-
1H NMR (CDCl3): Look for the disappearance of the C4-H signal (usually a triplet/dd around
6.2-6.4 ppm in the parent) and the simplification of C3-H and C5-H signals to singlets.
-
Why this works: The electron-rich nature of the pyrazole ring directs electrophilic aromatic substitution (EAS) preferentially to the C4 position. The N-methyl group prevents N-iodination.
References
-
Pfizer's Sildenafil Synthesis
- Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development.
-
Regioselective N-Methylation Review
- Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews.
-
C-H Activation of Pyrazoles
- Gandeepan, P., et al.
-
Pharmacophore Properties
- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Note: Optimized Nucleophilic Substitution of 5-(2-chloroethyl)-1-methyl-1H-pyrazole
Executive Summary
This guide details the protocol for performing nucleophilic substitution (
The primary challenge with this substrate is the competition between the desired substitution (
Mechanistic Analysis & Strategy
The Steric-Electronic Landscape
The target molecule features a primary alkyl chloride attached to the C5 position of a pyrazole ring.
-
Leaving Group: Chloride (
) is a moderate leaving group. -
Steric Environment: The N-methyl group at position 1 creates steric bulk near the C5 chain. This hinders the nucleophile's approach (
trajectory), effectively raising the activation energy for substitution. -
Side Reaction (Elimination): Because
is sterically slowed, basic conditions favor the removal of the -proton, leading to the vinyl pyrazole byproduct.
The Optimization Strategy: Finkelstein Activation
To overcome the steric penalty, we convert the alkyl chloride to a more reactive alkyl iodide in situ using Sodium Iodide (NaI) or Potassium Iodide (KI).
-
Mechanism:
-
Benefit: The C-I bond is weaker and the iodide is a superior leaving group (
of vs ). This accelerates the rate relative to the rate, allowing for milder temperature conditions.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition and the catalytic intervention.
Figure 1: Kinetic competition between Finkelstein-assisted substitution and elimination pathways.
Experimental Protocols
Protocol A: Synthesis of Amine Derivatives (e.g., Histamine Analogs)
Application: Introduction of primary or secondary amines. Key Reagent: Sodium Iodide (Catalyst/Stoichiometric).
Materials
-
Substrate: 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 eq)
-
Nucleophile: Target Amine (1.5 – 3.0 eq). Note: Use excess if amine is volatile/cheap to act as its own base.
-
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq).
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 eq) OR
(2.0 eq). -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology
-
Activation Setup:
-
Charge a reaction vessel with the Substrate (1.0 eq) and NaI (0.2 eq).
-
Dissolve in Acetonitrile (0.2 M concentration).
-
Stir at room temperature for 15 minutes. Visual cue: Solution may darken slightly due to trace
, which is normal.
-
-
Nucleophile Addition:
-
Add the Amine (2.0 eq) and DIPEA (1.5 eq).
-
Expert Tip: If using a hydrochloride salt of an amine, increase DIPEA to 2.5 eq to free the base.
-
-
Reaction:
-
Heat the mixture to 60°C – 80°C .
-
Critical Control: Do not exceed 90°C. Higher temperatures exponentially increase the rate of elimination to the vinyl impurity.
-
Monitor via LCMS or TLC (System: 10% MeOH in DCM). Look for the disappearance of the chloride (
) and appearance of the polar amine ( ).
-
-
Workup (Acid-Base Purification):
-
Concentrate the reaction mixture to remove MeCN.
-
Redissolve residue in DCM or EtOAc .
-
Acid Wash: Extract the organic layer with 1M HCl (2x). The product (amine) moves to the aqueous layer; the vinyl impurity and unreacted chloride stay in the organic layer.
-
Basification: Separate the aqueous layer, cool to 0°C, and basify to pH 10-12 using NaOH (2M) .
-
Extraction: Extract the cloudy aqueous layer with DCM (3x).
-
Dry combined organics over
and concentrate.
-
-
Yield: Typically 75-85% (purity >95%).
Protocol B: Thioetherification (Thiol Nucleophiles)
Application: Synthesis of sulfide linkers. Challenge: Thiols are prone to oxidation (disulfide formation); requires inert atmosphere.
Materials
-
Substrate: 1.0 eq
-
Thiol: 1.1 eq
-
Base:
(Cesium Carbonate) (1.2 eq). Cs+ improves solubility in organic solvents. -
Solvent: DMF (Dimethylformamide).
Step-by-Step Methodology
-
Inert Setup: Purge the reaction vessel with Nitrogen or Argon.
-
Thiolate Formation:
-
Dissolve Thiol in DMF. Add
. Stir for 10 mins at RT.
-
-
Addition:
-
Add Substrate (dissolved in minimal DMF) dropwise to the thiolate mixture.
-
Why dropwise? Keeps the concentration of alkyl chloride low relative to the nucleophile, favoring substitution over elimination.
-
-
Reaction:
-
Stir at RT to 40°C . Thiols are highly nucleophilic; high heat is rarely needed and risks elimination.
-
-
Workup:
-
Dilute with water and extract with EtOAc.
-
Wash organic layer with LiCl solution (to remove DMF).
-
Data Summary & Troubleshooting
Solvent & Condition Effects
The following table summarizes the impact of conditions on the Product vs. Vinyl Impurity ratio.
| Solvent | Temperature | Additive | Time | Yield (Sub) | Vinyl Impurity | Verdict |
| MeCN | 80°C | None | 12 h | 60% | 25% | Poor (Slow) |
| MeCN | 80°C | NaI (0.2 eq) | 6 h | 88% | <5% | Optimal |
| DMF | 120°C | None | 2 h | 40% | 50% | Failed (Elimination) |
| DCM | 40°C | TBAI (PTC) | 24 h | 30% | <1% | Too Slow |
QC Markers (HPLC/NMR)
When analyzing the crude mixture, use these characteristic signals to identify the species:
-
Substrate (Chloride):
NMR (DMSO- ) triplet at ppm ( ). -
Product (Amine):
NMR triplet shifts upfield to ppm ( ). -
Vinyl Impurity: Distinctive alkene signals.
-
Doublet of doublets at
ppm (vinylic proton). -
Two doublets at
and ppm (terminal alkene).
-
Safety & Handling
-
Vesicant Warning: 5-(2-chloroethyl)pyrazoles are structural analogs of nitrogen mustards (though less potent). They can be skin irritants or vesicants. Double-gloving and working in a fume hood is mandatory.
-
Waste: Aqueous layers from Protocol A contain iodide and organic bases; dispose of as halogenated chemical waste.
References
-
Synthesis of Pyrazole Derivatives
-
Elimination Side Reactions
- Title: "A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles."
- Context: Describes the base-mediated elimination of chloroethyl-pyrazoles to vinyl-pyrazoles.
-
Source:
-
Finkelstein Reaction Mechanism
- Title: "Finkelstein Reaction: Mechanism and Conditions."
-
Context: Theoretical basis for using Iodide to accelerate alkyl chloride substitution.[3]
-
Source:
-
Analogous Synthesis (Histamine Analogs)
- Title: "Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethanamine."
- Context: Validates the amination p
-
Source:
Sources
synthesis of amine derivatives from 5-(2-chloroethyl)-1-methyl-1H-pyrazole
Application Note: Synthesis of Amine Derivatives via Nucleophilic Substitution of 5-(2-Chloroethyl)-1-methyl-1H-pyrazole
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the late-stage functionalization of pyrazole scaffolds.
Introduction & Mechanistic Rationale
In medicinal chemistry, pyrazole derivatives are prominent pharmacophores due to their ability to engage in diverse molecular interactions with biological targets[1]. Within this landscape, 5-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS 1341338-70-2) serves as a highly versatile, specifically functionalized building block[1].
The strategic importance of this compound lies in its dual structural features:
-
N1-Methylation (Protection): Because the nitrogen at the 1-position is already substituted with a methyl group, unwanted intramolecular cyclizations involving the pyrazole ring nitrogens are completely prevented[2]. This allows the molecule to act purely as an electrophile.
-
C5-Chloroethyl Group (Reactivity): The primary carbon bearing the chlorine atom is highly susceptible to bimolecular nucleophilic substitution (SN2)[2].
By displacing the chloride leaving group with various primary or secondary amines, researchers can rapidly generate libraries of 5-(2-aminoethyl)-1-methyl-1H-pyrazoles. These transformations allow for the facile introduction of diverse chemical moieties onto the pyrazole scaffold, which is a common strategy in drug discovery to explore structure-activity relationships (SAR)[2][3].
Causality in Reaction Design: The primary competing side reaction during this SN2 process is dehydrochlorination (E2 elimination), which involves the removal of a hydrogen atom from the α-carbon and the chloride from the β-carbon to form a vinyl pyrazole[1]. Because E2 pathways are favored by strong, sterically hindered bases, the choice of a mild base (e.g., K₂CO₃ or DIPEA) is critical to funnel the reaction exclusively down the SN2 pathway[1].
Reaction Pathway & Experimental Workflow
The following workflow outlines the logical progression of the SN2 alkylation, incorporating a Finkelstein halogen-exchange strategy to accelerate the reaction.
Fig 1. Mechanistic workflow and reagent logic for the SN2 synthesis of pyrazole-amine derivatives.
Optimization of Reaction Conditions
To achieve optimal yields, the inherent moderate leaving group ability of the chloride ion must be addressed. The addition of catalytic potassium iodide (KI) facilitates a Finkelstein-type halogen exchange, converting the alkyl chloride into a more reactive alkyl iodide in situ. Table 1 summarizes the optimal conditions based on the steric and electronic nature of the amine nucleophile.
Table 1: Optimization of SN2 Alkylation Conditions
| Entry | Amine Type | Solvent | Base | Additive | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| 1 | Primary (Aliphatic) | MeCN | K₂CO₃ (2.0 eq) | KI (0.1 eq) | 82 | 8 | 85 | KI accelerates SN2; mild inorganic base minimizes E2 elimination. |
| 2 | Secondary (Cyclic) | DMF | DIPEA (2.5 eq) | None | 90 | 6 | 92 | High nucleophilicity of cyclic amines (e.g., morpholine) requires no catalyst. |
| 3 | Aniline (Aromatic) | DMF | Cs₂CO₃ (2.0 eq) | KI (0.5 eq) | 110 | 12 | 65 | Lower nucleophilicity requires a stronger base and higher thermal energy. |
| 4 | Secondary (Steric) | THF | KOtBu (2.0 eq) | None | 65 | 16 | <20 | Strong, hindered base promotes unwanted E2 elimination (vinyl byproduct)[1]. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system for the synthesis of 5-(2-aminoethyl)-1-methyl-1H-pyrazole derivatives.
Materials Required:
-
5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 equiv)[1]
-
Amine nucleophile (1.2 – 1.5 equiv)
-
Base: K₂CO₃ (for primary amines) or N,N-Diisopropylethylamine (DIPEA) (for secondary amines) (2.0 equiv)
-
Catalyst: Potassium iodide (KI) (0.1 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) (0.2 M relative to starting material)
Execution Steps:
-
Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 mmol, 144.6 mg) in 5.0 mL of anhydrous solvent under a nitrogen atmosphere.
-
Catalyst & Base Addition: Add the selected base (2.0 mmol) and KI (0.1 mmol, 16.6 mg). Expert Insight: The suspension should be stirred for 10 minutes prior to amine addition to allow the initial halogen exchange to commence.
-
Nucleophile Addition: Add the amine nucleophile (1.2 mmol) dropwise at room temperature. For volatile amines, use a sealed pressure tube.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80–90 °C.
-
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 5-10% MeOH in Dichloromethane (DCM).
-
Quenching & Workup: Once the starting material is consumed (typically 6–12 hours), cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL). Wash the organic layer with distilled water (3 x 10 mL) to remove the polar solvent and inorganic salts, followed by a brine wash (10 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Expert Insight: Because the product is a basic amine, pre-treating the silica with 1% Triethylamine (Et₃N) or adding it to the eluent prevents the product from streaking and irreversibly binding to the acidic silica gel.
Analytical Validation & Troubleshooting
To ensure the trustworthiness of the SN2 transformation, utilize the following self-validating analytical checkpoints:
-
TLC Visualization: The starting material is UV-active. The resulting amine product will typically be more polar (lower Rf value). Because the product contains an amine, SN2 success can be instantly validated on the TLC plate by dipping it in Ninhydrin stain (turns pink/purple for primary/secondary amines) or Dragendorff's reagent (turns orange for tertiary amines).
-
¹H NMR Spectroscopy: The most diagnostic signal for successful substitution is the chemical shift of the methylene protons attached to the leaving group. In the starting material, the -CH₂Cl protons appear as a distinct triplet around δ 3.6–3.8 ppm . Upon successful SN2 displacement by an amine, this signal will shift significantly upfield to δ 2.6–3.0 ppm (-CH₂N-), confirming the formation of the new carbon-nitrogen bond.
-
Troubleshooting E2 Elimination: If ¹H NMR reveals new doublet/multiplet signals in the alkene region (δ 5.0–6.5 ppm), dehydrochlorination has occurred[1]. To correct this in subsequent runs, switch to a weaker base, lower the reaction temperature, or increase the equivalents of the amine nucleophile.
References
-
The Journal of Organic Chemistry : New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. Source: ACS Publications URL:[Link][4]
Sources
Application Note: 5-(2-Chloroethyl)-1-methyl-1H-pyrazole as a Privileged Alkylating Agent in Drug Discovery
Scientific Rationale & Strategic Utility
In contemporary medicinal chemistry, balancing aqueous solubility and membrane permeability—a concept often referred to as Aufheben—is a central challenge in drug design[1]. Highly planar, lipophilic molecules frequently suffer from "brick dust" properties due to tight crystal packing. Introducing a 1-methylpyrazole moiety is a proven, field-validated strategy to disrupt molecular planarity, reduce crystal packing energy, and improve solubility without a detrimental increase in lipophilicity[1].
5-(2-chloroethyl)-1-methyl-1H-pyrazole serves as a highly versatile electrophilic building block for appending this privileged pharmacophore to target molecules[2]. Unlike standard methylating agents, the 2-chloroethyl side chain acts as an optimal spacer. It allows the pyrazole ring to engage in critical hydrogen bonding and
Mechanistic Pathway & Optimization Workflow
The alkylation of nucleophiles (amines, thiols, alcohols) with 5-(2-chloroethyl)-1-methyl-1H-pyrazole proceeds via a bimolecular nucleophilic substitution (
The Causality of Side Reactions:
A critical competing pathway is the base-catalyzed dehydrohalogenation (
Logical workflow for optimizing SN2 alkylation with 5-(2-chloroethyl)-1-methyl-1H-pyrazole.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
Secondary amines (e.g., piperazine derivatives) are ubiquitous in neuroactive and oncological drug candidates. Alkylating these nitrogen centers requires careful control to prevent over-alkylation or elimination.
Causality of Experimental Choices:
-
Base: Potassium carbonate (
) is selected because it is a mild, heterogeneous base that effectively scavengesngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> without being strong enough to drive the elimination of the chloroethyl group. -
Solvent: Acetonitrile (
) is used because its polar aprotic nature optimally solvates the nucleophile and stabilizes the polarngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> transition state, accelerating the reaction. -
Catalyst: A catalytic amount of Sodium Iodide (
) is added to facilitate a Finkelstein reaction in situ, converting the alkyl chloride to a highly reactive alkyl iodide intermediate.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 equiv, e.g., 5.0 mmol) in anhydrous
(0.2 M). -
Base & Catalyst Addition: Add finely powdered, anhydrous
(3.0 equiv, 15.0 mmol) and (0.1 equiv, 0.5 mmol). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion. -
Electrophile Addition: Dissolve 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.2 equiv, 6.0 mmol) in a minimal volume of
and add it dropwise to the reaction mixture over 10 minutes. -
Heating: Attach a reflux condenser and heat the mixture to 70–80 °C.
-
Self-Validation & Monitoring: After 4 hours, sample the reaction.
-
TLC: Check for the disappearance of the starting amine.
-
LC-MS (Critical Check): Look for the
of the desired product. If a mass corresponding to the electrophile minus 36 Da (loss of HCl) is observed in the baseline, it indicates the formation of the vinyl pyrazole byproduct [3]. If this occurs, immediately lower the temperature to 60 °C or switch to a weaker base like .
-
-
Workup: Once complete (typically 12–24 hours), cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the crude residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over
, and purify via silica gel flash chromatography.
Protocol B: S-Alkylation of Heteroaromatic Thiols
Causality of Experimental Choices: Thiols are highly polarizable, "soft" nucleophiles that react rapidly with alkyl halides. However, they are prone to oxidative dimerization (disulfide formation). Therefore, rigorous degassing and the use of a soluble, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) are required to maintain the thiol in its reactive thiolate form while preventing oxidation.
Step-by-Step Methodology:
-
Degassing: Dissolve the thiol (1.0 equiv) in anhydrous DMF (0.1 M). Sparge the solution with argon gas for 15 minutes to displace dissolved oxygen.
-
Deprotonation: Add DIPEA (1.5 equiv) dropwise at 0 °C. The solution may change color as the highly nucleophilic thiolate anion forms.
-
Alkylation: Add 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.1 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–6 hours.
-
Self-Validation: Quench a 10
aliquot in and analyze via LC-MS. The high nucleophilicity of the thiolate typically results in rapid conversion at room temperature, entirely bypassing the elimination risk associated with heating. -
Isolation: Dilute the DMF solution with a large volume of water (5x volume) to precipitate the product, or extract with diethyl ether. Wash the organic layer extensively with
(5% aqueous solution) to remove residual DMF.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected outcomes when utilizing 5-(2-chloroethyl)-1-methyl-1H-pyrazole across different nucleophile classes.
| Nucleophile Type | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield | Primary Byproduct Risk |
| Secondary Amines | 70–80 °C | 12–24 | 65–85% | 1-methyl-5-vinyl-1H-pyrazole ( | |
| Primary Amines | 60 °C | 18–36 | 50–70% | Dialkylation of the primary amine | |
| Thiols (Aryl/Alkyl) | DIPEA, DMF (Degassed) | 20–25 °C | 2–6 | 80–95% | Disulfide formation (Oxidation) |
| Alcohols (Phenols) | 80–90 °C | 16–24 | 55–75% | Unreacted starting material |
References
-
Title: Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: MDPI (Molecules) URL: [Link]
Sources
Application Note: Optimized Reaction Conditions for the Coupling of Phenols with 5-(2-Chloroethyl)-1-methyl-1H-pyrazole
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol
Executive Summary
The functionalized pyrazole ring is a privileged scaffold in drug discovery, frequently incorporated into molecular frameworks to tune physicochemical properties and target specific biological pathways (e.g., kinase inhibition, antimicrobial activity). 5-(2-Chloroethyl)-1-methyl-1H-pyrazole (CAS 1341338-70-2) is a highly versatile building block used to append the 1-methyl-1H-pyrazole core onto various pharmacophores [1].
This application note details the optimized conditions for the O-alkylation of phenolic compounds with 5-(2-chloroethyl)-1-methyl-1H-pyrazole via a modified Williamson ether synthesis. By employing a Finkelstein-assisted
Mechanistic Rationale & Strategic Design
The coupling of a phenol with an alkyl halide proceeds via an
-
Leaving Group Kinetics (The Finkelstein Advantage): Alkyl chlorides are moderately poor leaving groups, often resulting in slow reaction rates and requiring harsh temperatures that can degrade sensitive phenolic substrates. To bypass this, we introduce a catalytic amount of Potassium Iodide (KI). Through the Finkelstein reaction, the alkyl chloride undergoes in situ halide exchange to form 5-(2-iodoethyl)-1-methyl-1H-pyrazole. The resulting alkyl iodide is significantly more electrophilic, accelerating the
displacement [2]. -
Base Selection & Stoichiometry: 5-(2-chloroethyl)-1-methyl-1H-pyrazole is frequently supplied as a hydrochloride salt (CAS 1797374-16-3). Consequently, a standard 1.5 equivalent of base is insufficient. We utilize 3.0 equivalents of Potassium Carbonate (
) : 1.0 eq to neutralize the pyrazole HCl salt, 1.0 eq to deprotonate the phenol (pKa ~10), and 1.0 eq excess to drive the equilibrium [3]. is preferred over Sodium Hydride (NaH) as it is milder, easier to handle, and minimizes unwanted ring-alkylation or degradation side-reactions. -
Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected over Acetonitrile (MeCN). DMF’s high dielectric constant effectively solvates the phenoxide anion, increasing its nucleophilicity by separating the
counter-ion, which is critical for maximizing yields in sterically hindered or electron-deficient phenols [4].
Reaction Optimization Data
The following table summarizes the optimization landscape, demonstrating the causality behind our finalized protocol. Data reflects the coupling of a standard substituted phenol (e.g., 4-methoxyphenol) with 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride.
| Entry | Base (Equiv) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Observation / Rationale |
| 1 | MeCN | None | 82 (Reflux) | 16 | 45% | Sluggish reaction; unreacted starting material remains. | |
| 2 | DMF | None | 80 | 12 | 62% | Better solvent polarity improves yield, but kinetics remain slow. | |
| 3 | DMF | None | 80 | 12 | 71% | Cesium effect increases phenoxide solubility, but cost is prohibitive. | |
| 4 | DMF | KI (0.2 eq) | 80 | 6 | 89% | Optimal: Finkelstein catalyst accelerates rate; full conversion. | |
| 5 | NaH (3.0) | THF | None | 65 (Reflux) | 12 | 55% | Over-deprotonation led to complex mixture and difficult purification. |
Visualized Workflows & Logic
Mechanistic Pathway
The diagram below illustrates the logical sequence of the Finkelstein-assisted Williamson ether synthesis, demonstrating how the catalytic iodide cycle interfaces with the deprotonation step.
Caption: Logical mechanism of Finkelstein-assisted Williamson ether synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the O-alkylation protocol.
Standard Operating Procedure (SOP)
Materials Required:
-
Target Phenol (1.0 mmol)
-
5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride (1.2 mmol)
-
Anhydrous Potassium Carbonate (
, 3.0 mmol) -
Potassium Iodide (KI, 0.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5.0 mL)
-
Ethyl Acetate (EtOAc) and Brine (for workup)
Step-by-Step Protocol:
-
Preparation & Deprotonation:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the target Phenol (1.0 mmol) and anhydrous
(414 mg, 3.0 mmol). -
Purge the flask with Nitrogen gas.
-
Inject anhydrous DMF (5.0 mL) and stir the suspension at room temperature for 30 minutes. Self-Validation Cue: The mixture may undergo a slight color change (often yellowing) as the highly conjugated phenoxide anion is generated.
-
-
Reagent Addition:
-
Add 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride (217 mg, 1.2 mmol) to the stirring mixture.
-
Immediately add Potassium Iodide (33 mg, 0.2 mmol).
-
-
Alkylation (Heating):
-
Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.
-
Maintain vigorous stirring for 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes/EtOAc, visualized under UV 254 nm).
-
-
Reaction Quench & Workup:
-
Once TLC indicates complete consumption of the phenol, remove the flask from heat and allow it to cool to room temperature.
-
Quench the reaction by pouring the mixture into a separatory funnel containing 20 mL of ice-cold deionized water.
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or saturated Brine (5 × 20 mL). Rationale: DMF is highly miscible with EtOAc; extensive aqueous washing is strictly required to pull residual DMF out of the organic phase.
-
-
Drying & Concentration:
-
Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate to isolate the pure pyrazole-ether derivative.
-
References
Application Note 402: Precision Synthesis of Fused Pyrazole Heterocycles via Chloroethyl Intermediates
Strategic Overview
Fused pyrazole scaffolds, particularly 2,3-dihydro-1H-imidazo[1,2-b]pyrazoles and 6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidines , represent privileged structures in medicinal chemistry. They serve as bioisosteres for purines and are critical pharmacophores in kinase inhibitors (e.g., CDKs, PLKs) and anti-inflammatory agents.
While modern multicomponent reactions (like the Groebke–Blackburn–Bienaymé) offer rapid diversity, the chloroethylation-cyclization cascade remains the gold standard for synthesizing the saturated "dihydro" bridge variants. This method allows for precise installation of the saturated ring without the need for subsequent hydrogenation steps, preserving sensitive functionalities on the pyrazole core.
This guide details the synthesis of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole using 1-bromo-2-chloroethane (BCE) as the bifunctional electrophile. We focus on controlling regioselectivity—the primary challenge in pyrazole chemistry.
Key Applications
-
Kinase Inhibition: ATP-binding pocket mimics.
-
Fragment-Based Drug Design (FBDD): Low molecular weight, rigid bicyclic cores.
-
DNA Intercalators: Planar, electron-rich systems.
Critical Mechanism & Regioselectivity Analysis[1]
The reaction between 3-aminopyrazole and 1-bromo-2-chloroethane is a two-step cascade:
-
Intermolecular Alkylation: Nucleophilic attack on the alkyl bromide.
-
Intramolecular Cyclization: Ring closure via displacement of the alkyl chloride.
The Regioselectivity Challenge
3-Aminopyrazoles possess three nucleophilic sites:
-
N1 (Endocyclic): Generally the most nucleophilic in neutral/basic conditions.
-
N2 (Endocyclic): Sterically hindered and less nucleophilic due to lone pair orientation.
-
Exocyclic Amine (-NH₂): Nucleophilic, but often acts as the secondary nucleophile in this cascade.
The Pathway:
Under optimized basic conditions (
Note: If the exocyclic amine is acylated or protected, the reaction may stall or shift to N2 alkylation, leading to inactive isomers.
Figure 1: Mechanistic pathway for the formation of the imidazo[1,2-b]pyrazole skeleton. Path A (N1 alkylation) is favored under weak base conditions.
Detailed Experimental Protocol
Protocol A: Synthesis of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole
Target Scale: 10 mmol Estimated Time: 6–8 hours Yield Expectation: 65–75%
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Role |
| 3-Aminopyrazole | 83.09 | 1.0 | 831 mg | Substrate |
| 1-Bromo-2-chloroethane (BCE) | 143.41 | 1.2 | 1.0 mL | Bifunctional Electrophile |
| Potassium Carbonate ( | 138.21 | 2.5 | 3.45 g | Base (HCl/HBr scavenger) |
| Sodium Iodide (NaI) | 149.89 | 0.1 | 150 mg | Catalyst (Finkelstein) |
| Acetonitrile (MeCN) | - | - | 20 mL | Solvent (Polar Aprotic) |
Step-by-Step Methodology
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-aminopyrazole (10 mmol) and
(25 mmol) in anhydrous Acetonitrile (20 mL). -
Expert Tip: Grind the
to a fine powder before use to maximize surface area.
-
-
Activation (Optional but Recommended):
-
Add NaI (1.0 mmol). This generates the in situ 1-iodo-2-chloroethane intermediate, which is more reactive toward N1-alkylation, reducing reaction times significantly.
-
-
Addition of Electrophile:
-
Add 1-bromo-2-chloroethane (12 mmol) dropwise over 5 minutes at room temperature.
-
Caution: BCE is a potential alkylating agent. Use in a fume hood.
-
-
Thermal Cyclization:
-
Heat the mixture to Reflux (80–82°C) .
-
Monitor via TLC (System: DCM/MeOH 95:5).
-
Checkpoint: At 2 hours, you should observe the disappearance of the starting amine (
) and the appearance of the intermediate ( ). By 6 hours, the intermediate should convert to the cyclized product ( , often fluorescent under UV).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off the inorganic salts (
/KBr) through a celite pad. Wash the pad with warm acetonitrile (10 mL). -
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification:
-
The crude residue often solidifies upon standing.
-
Recrystallization: Dissolve in minimal hot Ethanol (EtOH) and add Diethyl Ether (
) until turbid. Cool to 4°C overnight. -
Alternative: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
-
Analytical Data (Typical)
-
¹H NMR (400 MHz, DMSO-d₆):
7.35 (d, 1H, Pyrazole-H), 5.45 (d, 1H, Pyrazole-H), 4.05 (t, 2H, ), 3.85 (t, 2H, ). -
MS (ESI): m/z calculated for
; found 110.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Bis-alkylation (Polymerization) | Reduce BCE equivalents to 1.05. Use high dilution (0.1 M). |
| Incomplete Cyclization | Reaction temp too low | Switch solvent to DMF and heat to 100°C. The second step (Cl displacement) has a higher activation energy. |
| Regioisomer Mix | N2 attack favored | Ensure base is |
| Sticky Tars | Polymerization of BCE | Add BCE slowly at reflux rather than all at once. |
Variant: Synthesis of Pyrazolo[1,5-a]pyrimidines (6-membered fused)
To synthesize the 6-membered fused system (5,6-bicyclic), substitute 1-bromo-2-chloroethane with 1-bromo-3-chloropropane in the protocol above.
-
Note: The cyclization rate for the 6-membered ring is slower (entropy factor). Increase reaction time to 12-16 hours or use NaI catalysis (0.5 equiv).
Process Visualization
The following diagram illustrates the decision logic for selecting the correct "chloroethyl" reagent based on the desired fused scaffold.
Figure 2: Reagent selection guide for fused pyrazole synthesis.
References
-
Brullo, C., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2023). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Italiana. [Link]
-
Beilstein Institute. (2014). "Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach." Beilstein Journal of Organic Chemistry, 10, 2338–2344.[8] [Link]
-
Organic Chemistry Portal. "Synthesis of Pyrazoles." [Link]
Sources
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Solvent Selection for SN2 Alkylation with 5-(2-Chloroethyl)-1-methyl-1H-pyrazole
Introduction & Mechanistic Rationale
In medicinal chemistry and drug development, 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a privileged pharmacophore and a highly versatile building block[1]. The C5-positioned 2-chloroethyl group serves as a prime electrophilic handle for introducing the 1-methylpyrazole moiety into complex molecular architectures via bimolecular nucleophilic substitution (SN2)[1]. However, because the primary chloride is a relatively poor leaving group compared to its bromide or iodide counterparts, the success, rate, and yield of these alkylation reactions are disproportionately dependent on the microenvironment provided by the solvent.
As a Senior Application Scientist, I frequently observe that poor yields in pyrazole-based alkylations stem not from the intrinsic reactivity of the substrate, but from suboptimal solvent selection. The fundamental imperative in SN2 solvent selection is lowering the activation energy of the transition state while maximizing the ground-state energy of the nucleophile.
The Causality of Solvent Polarity: Polar aprotic solvents are strictly required for these transformations[2]. Solvents such as water or alcohols (polar protic) possess hydrogen atoms bonded to electronegative atoms, which form strong hydrogen bond networks with the anionic or lone-pair-bearing nucleophile. This creates a tightly bound "solvent cage" that drastically reduces nucleophilicity, often stalling the reaction entirely[3]. Conversely, polar aprotic solvents possess high dielectric constants that effectively solvate counter-cations (e.g., Na⁺, K⁺) while leaving the nucleophile "naked" and highly reactive[2][3]. Furthermore, strong bases in polar aprotic solvents can sometimes promote competing E2 elimination pathways; thus, tuning the solvent to the specific nucleophile is critical for chemoselectivity[4].
Quantitative Solvent Comparison
The selection of an aprotic solvent involves a strategic trade-off between its ability to dissolve inorganic bases and its influence on reaction kinetics and downstream workup[5]. The table below summarizes the physical properties and application profiles of the most effective solvents for 5-(2-chloroethyl)-1-methyl-1H-pyrazole alkylation.
| Solvent | Formula | Dielectric Constant (ε) | Dipole Moment (D) | Boiling Point (°C) | Application Profile for Pyrazole Alkylation |
| DMSO | (CH₃)₂SO | 46.7 | 3.96 | 189 | Maximal SN2 acceleration. Ideal for weak nucleophiles or bulky phenols. Requires extensive aqueous washing to remove. |
| DMF | (CH₃)₂NCHO | 36.7 | 3.86 | 153 | Excellent balance of solubility for inorganic bases (K₂CO₃, Cs₂CO₃) and reaction rate. The standard choice for O-alkylation. |
| Acetonitrile (MeCN) | CH₃CN | 38.3 | 3.20 | 82 | Easy to evaporate under reduced pressure. Best for volatile nucleophiles (amines, thiols) and organic bases (Et₃N, DIPEA). |
| Acetone | (CH₃)₂CO | 21.8 | 2.91 | 56 | Mildest aprotic solvent. Useful for highly reactive nucleophiles (e.g., thiolates) to prevent over-alkylation or side reactions. |
Decision Workflow for Solvent Selection
To standardize protocol development, the following decision tree maps the logical relationship between the target nucleophile, the required base, and the optimal solvent choice.
Workflow for selecting the optimal solvent based on nucleophile type and base requirements.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the researcher can visually or analytically confirm the success of each mechanistic step before proceeding.
Protocol A: N-Alkylation of a Secondary Amine using Acetonitrile
Objective: Synthesize a tertiary amine derivative. Causality Rationale: Acetonitrile (MeCN) is selected because secondary amines are inherently strong nucleophiles that do not require the extreme SN2 acceleration of DMSO. Furthermore, MeCN's low boiling point (82 °C) allows for direct evaporation, bypassing the emulsion risks associated with aqueous extraction of amphiphilic amine products[5].
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 eq, 10 mmol) and the target secondary amine (e.g., piperidine, 1.2 eq, 12 mmol) in anhydrous MeCN (0.2 M, 50 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) dropwise.
-
Mechanistic Note: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct, preventing the nucleophilic amine from being protonated and deactivated.
-
-
Reaction & Monitoring: Heat the reaction mixture to 65 °C under reflux.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The formation of a fine white precipitate (DIPEA·HCl) in the flask serves as a visual, real-time indicator that the substitution is actively occurring and generating HCl.
-
-
Workup: Once starting material is consumed (typically 4-6 hours), cool to room temperature and concentrate the MeCN under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.
Protocol B: O-Alkylation of a Phenol using DMF
Objective: Synthesize an ether-linked pyrazole derivative. Causality Rationale: Phenols are poor nucleophiles until deprotonated to phenoxides. This requires strong inorganic bases (e.g., K₂CO₃). DMF is chosen because its dielectric constant (36.7) is sufficient to partially dissolve the inorganic base and stabilize the highly polar transition state without forming a restrictive solvent cage around the phenoxide[2][5].
-
Phenoxide Generation: Dissolve the target phenol (1.1 eq, 11 mmol) in anhydrous DMF (0.2 M, 50 mL). Add finely powdered anhydrous K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint: The solution will typically undergo a distinct color shift (often yellowing or darkening) and become a fine suspension. This visual change validates the successful deprotonation of the phenol to the highly reactive phenoxide anion.
-
-
Electrophile Addition: Add 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 eq, 10 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 80 °C. Stir for 8-12 hours, monitoring by LC-MS.
-
Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into a 5x volume of ice-cold water (250 mL) to crash out the product.
-
Self-Validation Checkpoint: The product should precipitate as a solid or form a distinct oily layer, confirming the successful displacement of the lipophilic pyrazole.
-
-
Purification Wash: Extract with EtOAc (3 x 50 mL). Wash the combined organic layers three times with a 5% aqueous LiCl solution.
-
Mechanistic Note: The LiCl wash is a proven technique to completely partition residual DMF into the aqueous layer, ensuring high purity of the isolated organic product without requiring high-vacuum distillation.
-
References
1.1[1] 2.3[3] 3.4[4] 4.2[2] 5. 5[5]
Sources
Application Note: Synthesis of Pyrazole-Containing Kinase Inhibitors via Chloroethyl Precursors
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Late-stage functionalization, pharmacokinetic optimization, and scalable synthesis of solubilized kinase inhibitors.
Executive Summary & Scientific Rationale
The pyrazole ring is a privileged pharmacophore in modern targeted oncology and immunology, featuring prominently in over a dozen FDA-approved small molecule kinase inhibitors (e.g., Ruxolitinib, Encorafenib, and p38 MAP kinase inhibitors)[1]. The ubiquitous success of the pyrazole core stems from its ability to act as both a hydrogen bond donor and acceptor, perfectly mimicking the adenine ring of ATP to anchor the drug within the highly conserved kinase hinge region.
However, rigid, planar hinge-binding motifs often suffer from poor aqueous solubility, leading to sub-optimal oral bioavailability. To circumvent this, medicinal chemists frequently append basic, solubilizing aliphatic amines (such as morpholine, piperidine, or pyrrolidine) to the pyrazole core[2].
The Chloroethyl Strategy: Directly coupling a complex, pre-formed aminoethyl-pyrazole to a kinase core can be synthetically restrictive. Instead, the use of chloroethyl precursors —specifically, the generation of a 1-(2-chloroethyl)-1H-pyrazole intermediate—provides a highly modular, late-stage functionalization strategy[3]. By utilizing bifunctional alkylating agents like 1-bromo-2-chloroethane, chemists can exploit the differential leaving-group kinetics of halogens to sequentially build the molecule without unwanted dimerization.
Target Context: Kinase Signaling Pathways
Pyrazole-based inhibitors are frequently deployed against the JAK/STAT and p38 MAPK pathways, which are critical in cytokine-mediated inflammation and myeloproliferative neoplasms,[4]. The addition of a morpholinoethyl tail via a chloroethyl precursor does not disrupt the primary hinge-binding interaction but projects out into the solvent-exposed region of the kinase ATP-binding pocket, improving the physicochemical properties of the drug.
Caption: Mechanism of action for pyrazole-based kinase inhibitors blocking downstream transcription.
Mechanistic Insights and Experimental Causality
The synthesis relies on a two-step sequence: Regioselective N-alkylation followed by Nucleophilic Substitution (SN2) . Every reagent choice is dictated by strict chemical causality to ensure a self-validating, high-yield protocol[5].
Causality Check: Why 1-bromo-2-chloroethane?
Using 1,2-dichloroethane often requires forcing conditions that lead to symmetrical bis-pyrazole ethane dimers. 1-bromo-2-chloroethane solves this. Bromide is a significantly better leaving group (larger atomic radius, higher polarizability, lower bond dissociation energy) than chloride. The pyrazole nitrogen selectively displaces the bromide at 60 °C, leaving the chloride intact for the subsequent amination step[6].
Causality Check: The Finkelstein Catalyst (NaI)
Alkyl chlorides are notoriously sluggish electrophiles for SN2 reactions with secondary amines like morpholine. Rather than switching to a highly reactive (and unstable) alkyl iodide precursor, we utilize Sodium Iodide (NaI) as a catalytic shuttle. NaI converts the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction). The iodide is rapidly displaced by the amine, and the expelled iodide anion re-enters the catalytic cycle.
Synthetic Workflow
Caption: Two-stage modular synthesis of solubilized pyrazole kinase inhibitors.
Quantitative Optimization of the Amination Step
To validate the necessity of the Finkelstein catalyst and optimal base selection, a solvent/base screen was conducted on the 1-(2-chloroethyl)-1H-pyrazole intermediate. The data below demonstrates that the combination of Acetonitrile (MeCN), N,N-Diisopropylethylamine (DIPEA), and catalytic NaI provides superior conversion rates.
| Entry | Solvent | Base (Equiv) | Catalyst (Equiv) | Temp (°C) | Time (h) | Isolated Yield (%) | Observation |
| 1 | DMF | K₂CO₃ (2.0) | None | 60 | 24 | 45% | Sluggish SN2; incomplete conversion. |
| 2 | DMF | K₂CO₃ (2.0) | NaI (0.2) | 60 | 12 | 78% | Improved kinetics via in situ iodide. |
| 3 | THF | TEA (2.0) | None | 65 | 24 | 30% | Poor solubility of amine hydrochloride salts. |
| 4 | MeCN | DIPEA (2.0) | NaI (0.2) | 80 | 8 | 92% | Optimal; clean conversion, easy workup. |
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(2-chloroethyl)-1H-pyrazole Intermediate
This protocol establishes the chemoselective displacement of bromide over chloride[7].
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Add the substituted 1H-pyrazole core (10.0 mmol, 1.0 eq) and anhydrous Acetonitrile (MeCN, 50 mL).
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 15.0 mmol, 1.5 eq). Rationale: The bulky cesium cation provides a "naked" carbonate anion, maximizing the nucleophilicity of the pyrazole nitrogen and favoring N1 over N2 alkylation in asymmetric cores. Stir at room temperature for 15 minutes.
-
Alkylation: Dropwise, add 1-bromo-2-chloroethane (30.0 mmol, 3.0 eq). Rationale: An excess of the alkylating agent suppresses the formation of bis-pyrazole dimers.
-
Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 6 hours. Monitor progression via LC-MS.
-
Workup (Self-Validating Step): Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and Deionized Water (50 mL). The product resides in the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-(2-chloroethyl)-1H-pyrazole.
Protocol B: Nucleophilic Amination (Morpholine Tail Installation)
This protocol utilizes Finkelstein catalysis to overcome the poor electrophilicity of the alkyl chloride[8].
-
Preparation: In a 100 mL pressure vial, dissolve the 1-(2-chloroethyl)-1H-pyrazole intermediate (5.0 mmol, 1.0 eq) in anhydrous MeCN (25 mL).
-
Reagent Loading: Add Morpholine (10.0 mmol, 2.0 eq), N,N-Diisopropylethylamine (DIPEA, 10.0 mmol, 2.0 eq), and Sodium Iodide (NaI, 1.0 mmol, 0.2 eq).
-
Reaction: Seal the vial and heat to 80 °C for 8 hours. The solution will temporarily darken due to the transient formation of the alkyl iodide species.
-
Acid/Base Extraction (Self-Validating Purification):
-
Concentrate the reaction mixture to remove MeCN.
-
Dissolve the residue in Dichloromethane (DCM, 50 mL) and extract with 1M Aqueous HCl (2 x 30 mL). Rationale: The desired morpholino-product is basic and will partition into the aqueous layer as a hydrochloride salt, leaving unreacted starting material and neutral impurities in the DCM layer.
-
Collect the aqueous layer, cool to 0 °C, and adjust the pH to ~10 using 2M NaOH (aq).
-
Extract the free-based product back into fresh DCM (3 x 30 mL).
-
-
Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure 1-(2-morpholinoethyl)-1H-pyrazole intermediate, ready for final kinase core assembly (e.g., via Buchwald-Hartwig cross-coupling).
References
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Columbia University / Journal of Medicinal Chemistry URL
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review PMC - National Institutes of Health URL
- US6423713B1 - Substituted pyrazoles as p38 kinase inhibitors Google Patents URL
- Modern Approaches to the Synthesis of Pyrazoles (A Review)
- US7807673B2 - 2-pyrimidinyl pyrazolopyridine ErbB kinase inhibitors Google Patents URL
- ArTS / units.
- 5-amino-1-(2-chloroethyl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6423713B1 - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]
- 3. 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carboxamide - CAS号 1361961-40-1 - 摩熵化学 [molaid.com]
- 4. SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS - Patent 1144403 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. US7807673B2 - 2-pyrimidinyl pyrazolopyridine ErbB kinase inhibitors - Google Patents [patents.google.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arts.units.it [arts.units.it]
general procedure for N-alkylation using 1-methyl-5-chloroethyl pyrazoles
Application Note: Precision N-Alkylation Using 1-Methyl-5-(2-chloroethyl)-1H-pyrazole
Executive Summary
This technical guide details the optimized protocol for using 5-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 1341338-70-2 / 1797374-16-3) as an electrophilic building block in medicinal chemistry. This reagent is critical for introducing the 1-methylpyrazole-5-ethyl motif, a privileged scaffold in kinase inhibitors and GPCR ligands.
The core challenge in utilizing this reagent is managing the competition between the desired bimolecular nucleophilic substitution (
Mechanistic Insight & Reaction Design
The Reagent Profile
The reagent features a primary alkyl chloride tethered to the C5 position of a 1-methylpyrazole ring.
-
Electrophilicity: Moderate. The chloride is a mediocre leaving group, often requiring thermal activation or catalytic enhancement (iodide exchange).
-
Acidity: The
-protons (adjacent to the pyrazole ring) are benzylic-like in character, making them susceptible to deprotonation by strong bases, leading to rapid elimination.
The Competitive Landscape ( vs. E2)
Success depends on modulating the Basicity vs. Nucleophilicity ratio.
-
Pathway A (
): Nucleophile attacks the -carbon. Favored by polar aprotic solvents, moderate bases, and high nucleophile concentration. -
Pathway B (E2): Base removes the
-proton. Favored by strong/bulky bases (e.g., NaH, t-BuOK) and high temperatures.
Diagram 1: Reaction Pathways & Competition
Caption: Kinetic competition between alkylation (
Critical Parameters & Optimization
Solvent Selection
| Solvent | Polarity | Effect on Rate | Risk of Elimination | Recommendation |
| Acetonitrile (MeCN) | High | Moderate | Low | Primary Choice. Good balance of solubility and rate. |
| DMF / DMSO | Very High | Fast | Moderate | Secondary Choice. Use for poor nucleophiles. Harder to remove. |
| Acetone | Medium | Slow | Low | Use only for highly reactive nucleophiles. |
| THF | Low | Very Slow | High | Avoid. Poor solubility promotes aggregation and elimination. |
Base Selection
-
Recommended: Potassium Carbonate (
) or Cesium Carbonate ( ). These heterogeneous bases provide a "buffered" basic environment that is sufficient to deprotonate the amine nucleophile but kinetically slow to deprotonate the carbon -proton. -
Avoid: Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu). These act as strong bases rather than nucleophilic promoters, exclusively favoring the vinyl elimination product.
The "Finkelstein" Boost
The addition of Sodium Iodide (NaI) (0.1 - 0.5 eq) is the single most effective optimization. It converts the alkyl chloride to a highly reactive alkyl iodide in situ. This allows the reaction to proceed at lower temperatures (50-60°C instead of 80°C+), significantly reducing the energy available for the elimination pathway.
Detailed Experimental Protocol
Protocol A: Standard Finkelstein-Assisted Alkylation
Best for: Primary/Secondary amines, anilines, and robust heterocycles.
Materials:
-
Nucleophile (1.0 equiv)
-
5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.1 - 1.2 equiv)
-
Base:
(2.0 - 3.0 equiv) -
Catalyst: NaI (0.1 - 0.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M - 0.2 M concentration]
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile in anhydrous MeCN .
-
Activation: Add
and NaI . Stir at room temperature for 10 minutes. -
Addition: Add 5-(2-chloroethyl)-1-methyl-1H-pyrazole (solid or dissolved in minimal MeCN) in one portion.
-
Reaction: Equip with a reflux condenser and heat the mixture to 60°C under an inert atmosphere (
or Ar).-
Note: Monitor by TLC/LC-MS every 2 hours. Most reactions complete within 4-12 hours.
-
Checkpoint: If the reaction is sluggish after 6 hours, increase temperature to 80°C (reflux), but monitor closely for vinyl byproduct formation.
-
-
Workup:
-
Purification: The residue usually requires flash column chromatography (Silica gel, DCM/MeOH or Hexane/EtOAc gradients) to remove excess pyrazole reagent.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Weak nucleophiles (e.g., amides, indoles) or scale-up scenarios.
Materials:
-
Solvent: Toluene or 2-MeTHF / Water (Biphasic system)
-
Base: 50% NaOH (aq) or Solid KOH
-
Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%)
Procedure:
-
Dissolve the nucleophile and pyrazole reagent in Toluene.
-
Add TBAB and the base.
-
Vigorously stir at 50-70°C.
-
Warning: This method carries a higher risk of hydrolysis or elimination; strict temperature control is required.
Troubleshooting & Quality Control
Diagram 2: Decision Logic for Optimization
Caption: Troubleshooting logic flow based on LC-MS monitoring.
Common Issues:
-
Vinyl Pyrazole Formation: Identified by distinct alkene protons in
NMR ( 5.0-6.0 ppm).-
Solution: Lower temperature, switch from
to (if nucleophile allows), or switch solvent to DMF to accelerate substitution over elimination.
-
-
Bis-Alkylation: If the nucleophile is a primary amine, over-alkylation may occur.
-
Solution: Use the amine in excess (1.5 - 2.0 equiv) or protect the amine (e.g., as a sulfonamide) before alkylation.
-
Safety & Handling
-
Vesicant Hazard: Chloroethyl compounds are structural analogs of nitrogen mustards. While the pyrazole reduces volatility, the compound should be treated as a potential vesicant (blistering agent) and alkylating carcinogen .
-
Controls: Handle only in a fume hood. Double-glove (Nitrile). Quench all glassware and waste with dilute NaOH/Thiosulfate solution before disposal to destroy active alkylating residues.
References
-
BenchChem. "5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride | 1797374-16-3". BenchChem Technical Library. Link
-
PubChem. "5-(2-chloroethyl)-1-methyl-1H-pyrazole".[4][5] National Library of Medicine. Link
-
Smolecule. "1-(2-chloroethyl)-3-methyl-1H-pyrazole Synthesis and Reactivity". Smolecule Chemical Database. Link
-
Sigma-Aldrich. "1-(2-Chloroethyl)-5-methyl-1H-pyrazole Safety Data Sheet". Merck KGaA. Link
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. publishatcj.com [publishatcj.com]
- 3. US4939130A - Substituted alkanediphosphonic acids and pharmaceutical use - Google Patents [patents.google.com]
- 4. PubChemLite - 5-(2-chloroethyl)-1-methyl-1h-pyrazole hydrochloride (C6H9ClN2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 5-(2-chloroethyl)-1-methyl-1h-pyrazole hydrochloride (C6H9ClN2) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
improving yield in nucleophilic substitution of 5-(2-chloroethyl)-1-methyl-1H-pyrazole
A Senior Application Scientist's Guide to Optimizing Nucleophilic Substitution Reactions
Welcome to the technical support resource for 5-(2-chloroethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common challenges in the nucleophilic substitution of this versatile building block. As a key intermediate, its efficient functionalization is critical for the synthesis of a diverse library of pyrazole derivatives for pharmaceutical research.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental issues but also to rationally design future reactions for optimal outcomes.
Core Scientific Principles
Success in the lab begins with a solid understanding of the reaction mechanism and the key players involved. The nucleophilic substitution of 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.
The Substrate: A Closer Look
The molecule 5-(2-chloroethyl)-1-methyl-1H-pyrazole features a primary alkyl chloride (-CH₂CH₂Cl) attached to the C5 position of an N-methylated pyrazole ring.[1]
-
Reactive Center : The electrophilic carbon atom is the one directly bonded to the chlorine atom.[1]
-
Steric Hindrance : As a primary halide, this carbon is relatively unhindered, making it an excellent candidate for the Sₙ2 mechanism, which relies on easy access for the incoming nucleophile.[2][3]
-
Leaving Group : The chloride ion is a competent leaving group, but its reactivity can be significantly enhanced.
The Sₙ2 Mechanism: A Detailed View
The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][4] This synchronous process dictates the optimal conditions for the reaction.
Competing Reactions: The E2 Elimination Pathway
The most common side reaction that reduces yield is bimolecular elimination (E2). This pathway is favored by strong, sterically hindered bases and higher temperatures. Instead of substitution, a proton is abstracted from the carbon adjacent to the leaving group, forming an alkene: 1-methyl-5-vinyl-1H-pyrazole.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the nucleophilic substitution of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.
Category 1: Low or No Conversion
Q1: My reaction is stalled; TLC and LC-MS analysis shows only unreacted starting material. What are the likely causes?
A1: This issue typically points to insufficient activation energy or reagent problems. Consider the following:
-
Temperature: Sₙ2 reactions require a certain amount of thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a gentle increase to 40-60 °C may be necessary. However, be cautious, as excessive heat can promote the E2 elimination side reaction.
-
Solvent Choice: The solvent plays a critical role. Polar protic solvents (like ethanol or water) can form a hydrogen-bonding "cage" around the nucleophile, lowering its energy and reactivity.[5] For Sₙ2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are strongly recommended as they leave the nucleophile "bare" and highly reactive.[3]
-
Nucleophile Reactivity: Ensure your nucleophile is sufficiently reactive. If it is a neutral species like a secondary amine or a thiol, it will likely require deprotonation by a base to become a potent nucleophile.
-
Reagent Quality: Verify the purity and integrity of your starting material and reagents. The chloroethyl pyrazole can degrade over time, and hygroscopic nucleophiles or bases may have absorbed water, reducing their effectiveness.
Q2: The reaction is proceeding, but it's extremely slow. How can I increase the rate without promoting side products?
A2: This is a classic scenario where you can leverage catalysis. The best strategy is to employ Finkelstein Reaction conditions .[6]
-
Mechanism: The Finkelstein reaction involves adding a catalytic amount (5-10 mol%) of an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), to the reaction mixture.[6][7] The iodide ion is a much more powerful nucleophile and a better leaving group than chloride. It displaces the chloride on your pyrazole substrate to form the more reactive 5-(2-iodoethyl)-1-methyl-1H-pyrazole in situ. Your primary nucleophile then displaces the iodide.
-
Driving the Equilibrium: This halogen exchange is an equilibrium process. It is driven forward by carrying it out in a solvent like acetone, where the sodium chloride (NaCl) or potassium chloride (KCl) byproduct is insoluble and precipitates out of solution, effectively removing it from the reaction equilibrium according to Le Châtelier's principle.[6][7]
Category 2: Poor Yield & Impurity Formation
Q3: My main byproduct is a non-polar impurity, likely the vinyl pyrazole from E2 elimination. How can I suppress this?
A3: The formation of 1-methyl-5-vinyl-1H-pyrazole is a clear indication that elimination is outcompeting substitution. To favor the desired Sₙ2 pathway, you must adjust your reaction conditions:
-
Choice of Base: This is the most critical factor. Avoid strong, bulky bases like potassium tert-butoxide or DBU, which are designed to promote elimination. Instead, use milder, non-nucleophilic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃). These are sufficient to deprotonate most neutral nucleophiles without aggressively promoting E2.
-
Temperature Control: Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature increases. Running the reaction at the lowest temperature that allows for a reasonable rate is key.
-
Nucleophile Choice: If possible, use a less basic nucleophile. For example, using a thiolate anion is less likely to cause elimination than an alkoxide.
Q4: I'm using a secondary amine as a nucleophile and getting a complex mixture, including what appears to be a dialkylated product. What is happening?
A4: The product of the initial reaction is a tertiary amine. This product can still act as a nucleophile, reacting with another molecule of the starting chloroethyl pyrazole to form a quaternary ammonium salt. A more common issue with primary or secondary amines is that the product amine can be more nucleophilic than the starting amine, leading to multiple alkylations.
-
Solution: The most straightforward solution is to change the stoichiometry. Use a large excess of the nucleophilic amine (3 to 5 equivalents). This ensures that a molecule of the chloroethyl pyrazole is statistically more likely to encounter a starting amine molecule than a product amine molecule, minimizing the side reaction.
Category 3: Optimizing Reaction Parameters
Q5: What is the optimal combination of solvent, base, and temperature for a generic nucleophilic substitution on this substrate?
A5: While every nucleophile is different, a robust starting point that balances reactivity with minimal side reactions is outlined below. This combination is designed to maximize the Sₙ2 pathway.
| Parameter | Recommended Choice | Rationale |
| Solvent | Acetonitrile (CH₃CN) or DMF | Polar aprotic solvent. Maximizes nucleophile reactivity.[3] Acetonitrile is often easier to remove during work-up. |
| Base | Potassium Carbonate (K₂CO₃) | Mild, inexpensive, and non-nucleophilic base. Minimizes E2 elimination. Sufficiently strong for most thiol or amine deprotonations. |
| Catalyst | Sodium Iodide (NaI) (10 mol%) | Converts the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the Sₙ2 rate.[7][8] |
| Temperature | 50-70 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without excessively favoring the E2 elimination pathway. |
Troubleshooting Flowchart
Use this decision tree to diagnose and solve common experimental problems.
Validated Experimental Protocol
This general protocol provides a robust starting point for the reaction of 5-(2-chloroethyl)-1-methyl-1H-pyrazole with a generic secondary amine nucleophile. Modifications may be necessary based on the specific nucleophile used.
Objective: To synthesize 5-(2-(dialkylamino)ethyl)-1-methyl-1H-pyrazole.
Materials:
-
5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 eq)
-
Secondary Amine (e.g., morpholine, piperidine) (2.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Sodium Iodide (NaI) (0.1 eq)
-
Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration of limiting reagent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate and sodium iodide. Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add anhydrous acetonitrile via syringe. To the resulting suspension, add the secondary amine (2.0 eq) followed by the 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 eq).
-
Reaction: Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is ethyl acetate/hexanes. The product should be more polar than the starting material. The reaction is complete when the starting chloro-material is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (or dichloromethane) and wash with water (2x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
References
-
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4799. Available from: [Link]
-
Wikipedia. Finkelstein reaction. Available from: [Link]
-
de Souza, M. C. B. V., et al. (2022). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Pharmaceuticals, 15(11), 1362. Available from: [Link]
-
SATHEE - IIT Kanpur. Finkelstein Reaction. Available from: [Link]
-
LibreTexts Chemistry. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]
-
Orient J Chem. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]
-
ACS Publications. An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education. Available from: [Link]
-
Quora. What are the reagents used in the Finkelstein reaction?. Available from: [Link]
-
Dube, P. N., et al. (2017). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. Available from: [Link]
-
J&K Scientific LLC. Finkelstein Reaction. Available from: [Link]
-
Organic Chemistry Portal. Finkelstein Reaction. Available from: [Link]
-
ResearchGate. Schematic representation of SN2 pathways leading to the N-endo (a) and.... Available from: [Link]
-
PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available from: [Link]
-
TSI Journals. The Recent Development of the Pyrazoles : A Review. Available from: [Link]
-
University of Illinois Springfield. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available from: [Link]
-
LibreTexts Chemistry. Characteristics of the SN2 Reaction. Available from: [Link]
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available from: [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]
-
CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. Available from: [Link]
-
Canadian Journal of Chemistry. A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Available from: [Link]
-
SlideShare. Pyrazole. Available from: [Link]
-
Neuman, R. C. Jr. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available from: [Link]
-
MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available from: [Link]
-
Connect Journals. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Available from: [Link]
-
ACS Publications. Activation of the SN2 Reaction by Adjacent π Systems: The Critical Role of Electrostatic Interactions and of Dissociative Character. Journal of the American Chemical Society. Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]
-
Nature. Facilitated inversion complicates the stereodynamics of an SN2 reaction at nitrogen center. Available from: [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. Available from: [Link]
-
LibreTexts Chemistry. Common nucleophilic substitution reactions. Available from: [Link]
- Google Patents. Betahistine synthesis method.
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]
-
MDPI. Orbital Energy-Based Reaction Analysis of SN2 Reactions. Available from: [Link]
Sources
- 1. 5-(2-Chloroethyl)-1-methyl-1H-pyrazole|CAS 1341338-70-2 [benchchem.com]
- 2. ocw.uci.edu [ocw.uci.edu]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
removing unreacted 5-(2-chloroethyl)-1-methyl-1H-pyrazole from final product
Welcome to the Process Chemistry & Purification Technical Support Center . As your Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific and critical challenge in drug development: the trace-level removal of unreacted 5-(2-chloroethyl)-1-methyl-1H-pyrazole .
Because this compound is not just a standard impurity but a reactive alkylating agent, standard purification heuristics often fail. This guide will walk you through the causality of its behavior, how to exploit its chemical properties for selective removal, and the self-validating protocols required to ensure your final Active Pharmaceutical Ingredient (API) meets stringent regulatory safety thresholds.
🔬 FAQ: The Chemistry & Risk Profile
Q: Why is it critical to remove unreacted 5-(2-chloroethyl)-1-methyl-1H-pyrazole from my final API, and why is standard chromatography often insufficient? A: 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a highly versatile building block used to construct complex pyrazole-containing pharmacophores [1]. However, its reactive 2-chloroethyl side chain makes it a potent alkylating agent. Alkyl halides are electrophilic and can introduce lesions at nucleophilic centers of DNA, classifying them as Potential Genotoxic Impurities (PGIs) [3].
Regulatory guidelines (such as ICH M7) mandate that PGIs be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which often translates to single-digit part-per-million (ppm) limits in the final drug substance [4]. It is notoriously difficult to remove via standard silica gel chromatography because its moderate polarity and low molecular weight (144.60 g/mol ) often cause it to co-elute with the final product.
Q: My final product is sensitive to harsh thermal conditions. What is the most reliable method to selectively purge this alkyl chloride? A: The gold standard for removing reactive primary alkyl halides without subjecting your product to harsh conditions is the use of Nucleophilic Scavenger Resins . The Causality: The 2-chloroethyl group is highly susceptible to bimolecular nucleophilic substitution (SN2). By introducing a solid-supported nucleophile (such as a silica-bound thiol), the macroscopic resin outcompetes your final product for the unreacted electrophile. The impurity becomes covalently tethered to the resin bead, which is then physically removed via simple filtration. This creates a self-validating system: if the impurity is covalently bound to the solid support, it cannot physically remain in the liquid filtrate.
Caption: SN2 mechanism for the covalent scavenging of the alkyl chloride impurity using thiol resins.
Q: Can I use standard Liquid-Liquid Extraction (LLE) instead of specialized resins? A: Yes, but only if there is a sufficient pKa differential between your final product and the pyrazole impurity. The 1-methylpyrazole core is weakly basic (pKa ~ 2.1). If your final product contains a strongly basic center (e.g., an aliphatic amine with pKa > 8.0), you can utilize orthogonal pH partitioning. The Causality: By adjusting the aqueous phase to pH 4.5, your highly basic final product becomes fully protonated (cationic) and partitions into the aqueous layer. Meanwhile, the weakly basic 5-(2-chloroethyl)-1-methyl-1H-pyrazole remains entirely neutral (free base) and stays in the organic layer.
📊 Quantitative Data: Selecting Your Purification Strategy
Use the tables below to select the optimal parameters for your chosen purification route.
Table 1: Comparison of Scavenger Resins for Alkyl Chloride Removal
| Scavenger Resin Type | Reactive Group | Equivalents Required | Optimal Solvents | Temp (°C) | Scavenging Kinetics |
|---|---|---|---|---|---|
| Silica-Thiol (Si-Thiol) | -SH | 3.0 - 5.0 | DCM, THF, DMF | 25 - 40 | Very Fast (Requires Base) |
| Macroporous Amine | -NH₂ | 4.0 - 6.0 | MeOH, EtOH, THF | 40 - 60 | Moderate |
| Polymer-Thiourea | -NH-CS-NH₂ | 3.0 - 5.0 | DMF, NMP | 60 | Fast |
Table 2: pH-Dependent Ionization for Liquid-Liquid Extraction (LLE)
| Aqueous Phase pH | 5-(2-chloroethyl)-1-methyl-1H-pyrazole State | Expected Partitioning |
|---|---|---|
| pH < 1.0 | Fully Protonated (Cationic) | Aqueous Phase |
| pH 3.0 - 5.0 | Partially Protonated / Neutral | Mixed / Emulsion Risk |
| pH > 6.0 | Fully Neutral (Free Base) | Organic Phase |
🛠️ Troubleshooting Workflows & Step-by-Step Methodologies
Caption: Decision matrix for selecting the optimal 5-(2-chloroethyl)-1-methyl-1H-pyrazole removal strategy.
Protocol A: Self-Validating Scavenger Resin Treatment (Si-Thiol)
Use this protocol if your final product is neutral, sensitive, or lacks a strong pKa differential.
-
Solubilization: Dissolve the crude product mixture in a compatible, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of 0.1 M.
-
Base Addition: Add 1.5 equivalents (relative to the estimated impurity amount) of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Causality: The base deprotonates the silica-bound thiol, dramatically increasing its nucleophilicity for the SN2 attack.
-
Resin Loading: Add 4.0 equivalents of Si-Thiol resin.
-
Incubation: Gently agitate the suspension on an orbital shaker at 40°C for 6 to 12 hours. Do not use a magnetic stir bar, as it will crush the silica beads and create fine particulates that are difficult to filter.
-
Filtration & Recovery: Filter the mixture through a medium-porosity sintered glass frit. Wash the resin cake with 3 column volumes of your chosen solvent to ensure complete recovery of your final product.
-
Self-Validation Check: Concentrate the filtrate. The mass of the recovered product should be less than the starting crude mass by exactly the theoretical mass of the scavenged impurity.
Protocol B: Analytical Verification of PGI Purge
Because 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a volatile/semi-volatile alkyl chloride with a relatively weak UV chromophore, standard LC-UV is insufficient for trace analysis.
-
Instrument Selection: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or an Electron Capture Detector (ECD) is the preferred technique for volatile alkylating agents [2].
-
Sample Prep: If using LC-MS, the sample must be pre-column derivatized (e.g., reacted with a secondary amine) to enhance ionization and reduce volatility before injection [4].
-
Quantification: Run a calibration curve targeting the 1-10 ppm range to ensure the final API complies with the 1.5 µ g/day TTC limit.
📚 References
-
5-(2-Chloroethyl)-1-methyl-1H-pyrazole, Benchchem,
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds, LCGC International - Chromatography Online,
-
Genotoxic Impurities in Pharmaceuticals, SciSpace,
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS, DSpace,
Technical Support Center: Catalyst Selection and Troubleshooting for Difficult Alkylations with Chloroethyl Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the N-alkylation of pyrazoles, with a specific focus on challenging substrates like chloroethyl derivatives. The lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts often necessitates carefully optimized catalytic systems to achieve high yields and regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, moving from foundational challenges to detailed troubleshooting strategies.
Q1: What are the primary challenges in the N-alkylation of pyrazoles with chloroethyl agents?
A1: The N-alkylation of unsymmetrically substituted pyrazoles is primarily complicated by two factors: achieving high conversion due to the lower reactivity of alkyl chlorides and controlling the site of alkylation (regioselectivity).[1]
-
Reactivity of the Alkylating Agent: The reactivity of the carbon-halogen bond in alkyl halides follows the trend I > Br > Cl.[1][2] Chloroethyl agents are significantly less reactive electrophiles, meaning that reactions often require more forcing conditions (higher temperatures, stronger bases), which can lead to side reactions and decomposition.
-
Regioselectivity: Unsymmetrical pyrazoles possess two distinct nitrogen atoms (N1 and N2) that can act as nucleophiles.[3][4] Alkylation can therefore produce a mixture of two regioisomers, which are often difficult to separate due to similar physical properties.[1] The formation of these isomers is a result of prototropic tautomerism in the pyrazole ring.[3][4]
Q2: I'm starting a new project with a chloroethyl pyrazole. What are the most reliable catalytic systems to begin with?
A2: For difficult alkylations, especially with less reactive alkyl chlorides, Phase Transfer Catalysis (PTC) is an excellent and robust starting point.[5][6] This method facilitates the reaction between the pyrazole (often as a salt) and the organic-soluble chloroethyl agent by transferring the pyrazolate anion into the organic phase.
The core principle of PTC involves a phase transfer agent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which forms an ion pair with the deprotonated pyrazole. This ion pair has sufficient organic solubility to react with the alkylating agent. A significant advantage is that this can often be performed without a solvent, which simplifies work-up, increases reactivity, and can improve yields for volatile products.[5][6]
Table 1: Recommended Starting Conditions for Phase Transfer Catalysis
| Component | Recommendation | Rationale & Key Considerations |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | A common, effective, and relatively inexpensive PTC catalyst. Typically used at 3-5 mol%.[5] |
| Base | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) | KOH is a strong base suitable for deprotonating the pyrazole.[5][6] K₂CO₃ is a milder base that can prevent certain side reactions, such as base-catalyzed isomerization if other sensitive functional groups are present.[5][7] |
| Solvent | Solvent-free or Polar Aprotic (DMF, DMSO) | Solvent-free conditions have proven highly effective and simplify purification.[8] If solubility is an issue, polar aprotic solvents like DMF or DMSO can be used to dissolve the pyrazole salt.[1][2] |
| Temperature | 60-100 °C | Given the lower reactivity of alkyl chlorides, elevated temperatures are typically necessary. Monitor the reaction for potential decomposition of starting materials. |
This PTC approach provides a versatile and efficient alternative to methods requiring strong bases like NaH or high temperatures in traditional solvents.[9][10]
Q3: My reaction is giving very low to no yield. What are the potential causes and how can I troubleshoot this?
A3: Low or no yield is a common problem when working with chloroethyl agents. A systematic approach to troubleshooting is crucial. The following workflow can help you identify and solve the issue.
Caption: A logical workflow for troubleshooting low pyrazole alkylation yield.
Q4: I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A4: Controlling regioselectivity is one of the most significant challenges in pyrazole chemistry. It is governed by a delicate interplay of steric hindrance, electronic effects, solvent, and the base/catalyst system.[1]
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Key Principles for Controlling Regioselectivity:
-
Steric Effects: This is often the most dominant factor. Alkylation generally occurs at the less sterically hindered nitrogen atom.[7][11] If your pyrazole has a bulky substituent at the 3(5)-position, the alkylating agent will preferentially attack the more accessible nitrogen.[1]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO are excellent starting points as they effectively solvate the cation from the base, leaving a more "naked" and reactive pyrazolate anion, which can enhance selectivity.[1][7]
-
Base and Counter-ion: The choice of base is critical. For example, using K₂CO₃ in DMSO is a well-established method for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[7] In some cases, using sodium hydride (NaH) can also prevent the formation of isomeric mixtures.[1][12] The nature of the metal counter-ion can influence the coordination and reactivity of the two nitrogen atoms.
Q5: Are there alternative catalytic methods for particularly stubborn substrates where PTC is ineffective?
A5: Yes. For substrates that are unreactive under standard base-mediated or PTC conditions, an acid-catalyzed approach using trichloroacetimidates can be a powerful alternative.[10][11]
This method avoids the need for a strong base. The reaction proceeds by activating the trichloroacetimidate with a Brønsted acid, such as camphorsulfonic acid (CSA).[11] This generates a reactive electrophile, likely through a carbocation intermediate, which is then attacked by the neutral pyrazole.[10]
This method is particularly useful for:
-
Pyrazoles with base-sensitive functional groups.
-
Alkylating agents that are prone to elimination under strongly basic conditions.
However, a key limitation is that this method is often restricted to alkylating agents that can form stable carbocations (e.g., benzylic, benzhydryl).[10][11] Simple primary alkyl groups like ethyl may not react efficiently under these conditions.[10]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Phase Transfer Catalysis (PTC)
This protocol is a robust starting point for the alkylation of a pyrazole with a chloroethyl agent.
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
Chloroethyl Agent (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
Tetrabutylammonium Bromide (TBAB, 0.05 equiv)
-
Dimethyl Sulfoxide (DMSO) or perform solvent-free
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazole (1.0 equiv), potassium carbonate (2.0 equiv), and TBAB (0.05 equiv).
-
If using a solvent, add DMSO to form an approximately 0.5 M solution.
-
Add the chloroethyl agent (1.1 equiv) to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed (typically 4-24 hours).
-
After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).[7][13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole.[1]
References
- Synthesis of N-Alkylpyrazoles by Phase Transfer C
- synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Marcel Dekker, Inc.
- Synthesis of N-Alkylpyrazoles by Phase Transfer C
- Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrazole.
- Technical Support Center: Optimizing Pyrazole N-Alkyl
- Advances in Pyrazolone Functionalization: A Review Since 2020.
- Optimizing reaction conditions for the N-alkyl
- synthesis of n-alkylpyrazoles by phase transfer catalysis.
- Technical Support Center: Optimizing N-Alkyl
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Semantic Scholar.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
- Optimization of pyrazole N-alkylation conditions.
- Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
storage stability and degradation products of 5-(2-chloroethyl)-1-methyl-1H-pyrazole
This guide is intended for researchers, scientists, and drug development professionals working with 5-(2-chloroethyl)-1-methyl-1H-pyrazole. Here, we provide in-depth technical guidance on its storage, stability, and the identification of potential degradation products. Our approach is to empower you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-(2-chloroethyl)-1-methyl-1H-pyrazole?
A1: Based on the chemical structure, which includes a reactive chloroethyl group, and general best practices for similar heterocyclic compounds, the following storage conditions are recommended to minimize degradation.[1][2][3][4]
-
Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C for short-term storage and frozen at -20°C for long-term storage.[1][4]
-
Atmosphere: To prevent oxidation, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.[4]
-
Light: Protect from light by using an amber-colored vial or by storing the container in a light-blocking secondary container.[4]
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, which could lead to hydrolysis.[1][2]
The rationale behind these recommendations is to limit the energy available for degradation reactions (low temperature) and to exclude common reactants like oxygen and water.
Q2: I've noticed a change in the color of my sample over time. What could be the cause?
A2: A change in color, such as yellowing or browning, is a common indicator of chemical degradation, often due to oxidation or the formation of polymeric impurities.[4] The pyrazole ring itself can be susceptible to oxidative processes, and the reactive chloroethyl group can participate in various side reactions. To troubleshoot this, you should first verify that the storage conditions outlined in Q1 are being strictly followed. If the issue persists, a preliminary analysis of the discolored sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a fresh or properly stored reference standard can confirm the presence of impurities.
Q3: What are the likely degradation pathways for 5-(2-chloroethyl)-1-methyl-1H-pyrazole?
A3: Given its structure, two primary degradation pathways are anticipated:
-
Hydrolysis: The chloroethyl group is susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group, forming 2-(1-methyl-1H-pyrazol-5-yl)ethanol. This reaction is accelerated by the presence of water and can be influenced by pH.
-
Elimination (Dehydrochlorination): In the presence of a base, or even upon heating, the compound can undergo an elimination reaction to form 1-methyl-5-vinyl-1H-pyrazole and hydrochloric acid.[5] This is a common reaction for 1-(2-chloroethyl)pyrazoles.[5]
Other potential degradation routes include oxidation of the pyrazole ring and polymerization, especially under non-optimal storage conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with 5-(2-chloroethyl)-1-methyl-1H-pyrazole.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation (e.g., hydrolysis, elimination) | 1. Confirm the identity of the new peaks through mass spectrometry. 2. Conduct forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products. 3. Review and optimize storage conditions (temperature, atmosphere, light, and moisture protection).[4] |
| Inconsistent experimental results | Purity of the starting material has been compromised. | 1. Re-analyze the purity of your stock of 5-(2-chloroethyl)-1-methyl-1H-pyrazole using a validated analytical method (e.g., HPLC, qNMR). 2. If impurities are detected, purify the material or obtain a new, high-purity batch. 3. Always use a freshly prepared solution for your experiments when possible. |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, hydrolysis, or polymorphism. | 1. Store under an inert atmosphere and in a desiccator.[4] 2. Protect from light. 3. Analyze the sample using techniques like Powder X-ray Diffraction (PXRD) to investigate potential changes in solid form. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its stability profile. This is a critical step in developing a stability-indicating analytical method.[6][7]
Objective: To identify the degradation products of 5-(2-chloroethyl)-1-methyl-1H-pyrazole under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Dissolve/dilute the samples in the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical technique, such as LC-MS, to separate and identify the parent compound and any degradation products.[6][8]
Protocol 2: HPLC-UV Method for Purity Assessment
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection for the routine purity assessment of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 minutes; hold for 5 minutes; return to initial conditions over 1 minute and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or as determined by UV scan) |
This method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
Caption: Potential degradation pathways for 5-(2-chloroethyl)-1-methyl-1H-pyrazole.
Troubleshooting Workflow for Purity Issues
Caption: A workflow for troubleshooting purity issues.
References
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- 5-Chloro-3-methyl-1H-pyrazole Safety Data Sheet - BLD Pharmatech. (n.d.).
- JP-8844 - Safety Data Sheet. (2023).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Safety Data Sheet - TargetMol. (2026).
- Safety Data Sheet - CymitQuimica. (2024).
- 5-(2-Chloroethyl)-1-methyl-1H-pyrazole - Benchchem. (n.d.).
- Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (2025).
- Intramolecular reactions and chemical degradation - Hypha Discovery. (2024).
- A Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination of Gramicidin, Neomycin & Triamcinolone Acetonide and Characterization of Novel Forced Degradation Products - Asian Publication Corporation. (2023).
- 5-(2-chloroethyl)-1-methyl-1h-pyrazole hydrochloride (C6H9ClN2) - PubChemLite. (n.d.).
- 1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylicacid, PK03815E-2, 2023 - Safety Data Sheet. (2023).
- 5-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 433639 - PubChem. (n.d.).
- 5-(2-chloroethyl)-1H-pyrazole|RUO - Benchchem. (n.d.).
- 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - ECHA CHEM. (1997).
- (PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry - ResearchGate. (n.d.).
- A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk - WUR eDepot. (2021).
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-(2-Chloroethyl)-1-methyl-1H-pyrazole|CAS 1341338-70-2 [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. edepot.wur.nl [edepot.wur.nl]
Validation & Comparative
1H NMR interpretation and peak assignment for 5-(2-chloroethyl)-1-methyl-1H-pyrazole
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectrum for 5-(2-chloroethyl)-1-methyl-1H-pyrazole , a critical building block in the synthesis of pyrazole-based pharmacophores. In drug discovery, the regioselectivity of pyrazole alkylation is a notorious challenge, often yielding mixtures of 1,3- and 1,5-isomers. Misidentification of these isomers can lead to months of wasted medicinal chemistry effort.
This document objectively compares the spectral signature of the target 1,5-isomer against its 1,3-alternative , providing a self-validating protocol for unambiguous structural assignment.
Experimental Protocol & Methodology
To ensure reproducibility and spectral resolution sufficient for coupling constant analysis, the following protocol is recommended.
-
Solvent System: Deuterated Chloroform (
) is the standard for this analysis. While DMSO- can be used, minimizes solvent viscosity broadening and prevents exchangeable proton complications if hydrolysis occurs. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended for clear resolution of ring coupling.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Transients (Scans): 16–64 (sufficient for S/N > 100).
-
Temperature: 298 K.[1]
-
1H NMR Assignment & Interpretation
The spectrum of 5-(2-chloroethyl)-1-methyl-1H-pyrazole is characterized by two distinct aromatic signals and three aliphatic signal sets.
Table 1: Chemical Shift Assignment ( , 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| H-3 | Aromatic | 7.35 – 7.45 | Doublet (d) | Deshielded by adjacent N2; characteristic of pyrazole H3. | |
| H-4 | Aromatic | 6.10 – 6.20 | Doublet (d) | Upfield aromatic signal; typical for pyrazole C4 position. | |
| N-Me | Methyl | 3.80 – 3.88 | Singlet (s) | - | N-Methyl group. Shift is diagnostic of N1-substitution. |
| Cl-CH₂ | Methylene | 3.65 – 3.75 | Triplet (t) | Deshielded by electronegative Chlorine atom. | |
| Pyr-CH₂ | Methylene | 2.95 – 3.05 | Triplet (t) | Benzylic-like position attached to C5 of the ring. |
Detailed Mechanistic Analysis
-
The Pyrazole Ring (H3 vs. H4): The proton at position 3 (H3) is situated between the N2 nitrogen and the C4 carbon. The inductive effect of the adjacent nitrogen des-shields this proton, pushing it downfield to ~7.4 ppm. Conversely, H4 is electron-rich and appears significantly upfield at ~6.15 ppm. The coupling constant of ~2.0 Hz is the standard vicinal coupling (
) for the pyrazole ring. -
The Chloroethyl Chain (C5-Substituent): This is the most critical feature for distinguishing N-alkylation from C-alkylation.
-
Target (C-alkyl): The methylene attached to the ring (
) appears at ~3.0 ppm . -
Alternative (N-alkyl): If the ethyl group were attached to Nitrogen (i.e., 1-(2-chloroethyl)...), this signal would shift downfield to ~4.2–4.5 ppm due to the direct attachment to the electronegative nitrogen. The observation of this triplet at ~3.0 ppm confirms the chain is on a Carbon atom (C5).
-
-
The N-Methyl Group: Appearing as a sharp singlet at ~3.85 ppm, this signal confirms N-methylation. Its position is sensitive to the steric environment of the adjacent C5 substituent.
Comparative Analysis: 1,5-Isomer vs. 1,3-Isomer
The core challenge in synthesizing this compound is differentiating it from its regioisomer: 3-(2-chloroethyl)-1-methyl-1H-pyrazole .
Differentiation Logic
The 1,3- and 1,5-isomers have identical molecular weights and very similar polarity. NMR is the only rapid, non-destructive method to distinguish them.
-
1,5-Isomer (Target): The N-Methyl group is spatially adjacent to the C5-chloroethyl group.
-
1,3-Isomer (Alternative): The N-Methyl group is spatially adjacent to the C5-Proton (H5).
Self-Validating Protocol: NOESY/ROESY
To validate your structure, run a 2D NOESY experiment. This is the "Gold Standard" for assignment.
-
Observation A (Target): Strong NOE cross-peak between N-Me (3.85 ppm) and Pyr-CH₂ (3.00 ppm) .
-
Observation B (Alternative): Strong NOE cross-peak between N-Me and the aromatic H5 proton .
Visual Workflow for Structural Validation
Figure 1: Logic flow for the unambiguous assignment of the 1,5-substituted pyrazole isomer.
Synthesis & Causality of Isomerism
Understanding why you might have the wrong isomer is crucial for process optimization.
The synthesis typically involves the reaction of methylhydrazine with a 1,3-electrophile (e.g., a
-
Mechanism: Methylhydrazine has two nucleophilic nitrogens. The
is more nucleophilic than the . -
Kinetic vs. Thermodynamic Control:
-
Attack of the
on the most reactive carbonyl leads to one isomer. -
Solvent choice (protic vs. aprotic) significantly shifts this ratio.
-
-
Reference Insight: Literature suggests that using fluorinated solvents (like HFIP) or specific Lewis acids can invert the regioselectivity, favoring the 1,5-isomer over the typically favored 1,3-isomer.
Regioselectivity Pathway Diagram
Figure 2: Simplified reaction pathways leading to the competing pyrazole regioisomers.
References
-
BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from
-
The Journal of Organic Chemistry. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from (via NIH snippet)
-
Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from
-
Royal Society of Chemistry. Synthesis of pyrazoles under mild reaction conditions. Retrieved from
-
Connect Journals. Synthesis and Characterization of Symmetrical Substituted 1-(2-chloroethyl)pyrazole. Retrieved from
Sources
Advanced HPLC Method Development for Purity Analysis of Pyrazole Intermediates: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the "pyrazole problem" in pharmaceutical method development. Pyrazole intermediates are ubiquitous in drug discovery, serving as the core scaffold for numerous kinase inhibitors, COX-2 inhibitors, and antiviral agents. However, their synthesis—often via the Knorr reaction between unsymmetrical 1,3-diketones and hydrazines—inevitably generates a mixture of closely related regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles)[1].
Because these regioisomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods frequently fail to resolve them. This guide objectively compares the performance of different stationary phases and details the causality behind experimental choices to help you develop a robust, self-validating purity assay for pyrazole intermediates.
The Mechanistic Failure of Standard C18 Columns
The default approach in most analytical laboratories is to utilize a fully porous C18 column. C18 stationary phases rely almost exclusively on dispersive (hydrophobic) forces. When analyzing pyrazole regioisomers, the hydrophobic surface area of the molecules is virtually identical. Consequently, a C18 column cannot differentiate between the subtle spatial rearrangements of the substituents, leading to severe co-elution[1].
The Orthogonal Solution: Interactions and Shape Selectivity
To achieve baseline separation, we must exploit the electronic properties of the pyrazole ring. Pyrazoles are aromatic, nitrogen-containing heterocycles with a distinct
-
Biphenyl Columns: Offer strong
interactions and rigid shape selectivity. The biphenyl phase can distinguish the steric hindrance caused by a substituent adjacent to the pyrazole nitrogen, making it the premier choice for separating rigid regioisomers[2]. -
Phenyl-Hexyl Columns: The flexible hexyl linker allows the phenyl ring to align dynamically with the analyte. This is particularly highly effective for separating acyclic pyrazole intermediates from their cyclic degradation products[3].
Mechanistic logic of stationary phase selection for pyrazole isomers.
Mobile Phase Causality: Controlling the Amphoteric Nitrogen
Pyrazoles are weakly basic and can exhibit amphoteric behavior depending on their substituents. If the mobile phase pH is not strictly controlled, the basic nitrogen atoms will undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica support, resulting in severe peak tailing.
Experimental Choice: Utilizing an acidic modifier, such as 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic acid (TFA), serves a dual purpose. First, it fully protonates the pyrazole, ensuring a single ionization state and preventing tautomeric peak splitting. Second, the low pH (approx. 2.5) suppresses the ionization of residual surface silanols on the column, drastically improving peak symmetry[4].
Comparative Performance Data
The following table summarizes the quantitative performance of three column chemistries when analyzing a crude mixture of 3,5-diethyl-1-phenyl-1H-pyrazole and its 1,5-diethyl regioisomer under identical gradient conditions (Water/Acetonitrile + 0.1% FA).
| Column Chemistry | Primary Retention Mechanism | Resolution ( | Peak Asymmetry ( | Optimal Application |
| Fully Porous C18 | Hydrophobic (Dispersive) | 1.1 (Co-elution) | 1.6 (Tailing) | General purity screening of unrelated impurities. |
| Core-Shell Biphenyl | 2.8 (Baseline) | 1.1 (Excellent) | Resolving rigid pyrazole regioisomers. | |
| Porous Phenyl-Hexyl | 2.2 (Baseline) | 1.2 (Good) | Separating cyclic vs. acyclic pyrazole derivatives. |
Self-Validating Experimental Protocol: Pyrazole Purity Assay
To guarantee scientific integrity, an analytical method must be a self-validating system. The following protocol incorporates a mandatory System Suitability Test (SST) that verifies the resolving power of the system before any sample data is accepted[4].
Workflow for self-validating pyrazole HPLC method development.
Step 1: Solution Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
SST Solution: Accurately weigh 1.0 mg of the target pyrazole intermediate and 0.1 mg of its known regioisomeric impurity. Dissolve in 10 mL of diluent.
-
Sample Solution: Accurately weigh 1.0 mg of the unknown synthesized pyrazole batch and dissolve in 10 mL of diluent (100 µg/mL).
Step 2: Chromatographic Conditions
-
Column: Core-Shell Biphenyl, 150 mm x 4.6 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Stabilizes partitioning kinetics).
-
Gradient:
-
0–2 min: 5% B
-
2–15 min: Linear ramp to 60% B (Shallow gradient to maximize selectivity for critical pairs).
-
15–18 min: 95% B (Column wash).
-
18–22 min: 5% B (Re-equilibration).
-
-
Detection: UV at 254 nm (or
of the specific pyrazole scaffold).
Step 3: System Suitability Evaluation (Self-Validation Gate)
Inject 10 µL of the SST Solution. The system is only deemed valid for sample analysis if the following criteria are met:
-
Resolution (
): The resolution between the target pyrazole and the regioisomeric impurity must be . -
Tailing Factor (
): The tailing factor for the main peak must be . -
Precision: Six replicate injections of the SST must yield a Peak Area %RSD of
.
Step 4: Sample Analysis & Purity Calculation
Inject 10 µL of the Sample Solution. Integrate all peaks excluding the void volume and solvent front. Calculate the chromatographic purity using the area normalization method:
References
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column Source: PMC (National Institutes of Health) URL:[Link]
-
Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors Source: MDPI URL:[Link]
Sources
Analytical Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS for the Characterization of 5-(2-chloroethyl)-1-methyl-1H-pyrazole
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary: The Analytical Challenge
In modern medicinal chemistry, 5-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 1341338-70-2) serves as a critical, highly reactive building block. Its unique scaffold—a 1-methylpyrazole core coupled with a reactive 2-chloroethyl side chain—makes it an essential intermediate for synthesizing complex fused heterocyclic systems and chalcogen-containing pyrazole analogs targeting antimicrobial resistance [1].
However, this dual-natured structure presents a distinct analytical challenge during drug development. Researchers must reliably perform two distinct tasks: structural elucidation during the synthesis phases, and trace-level quantification (often as a potential reactive impurity) in complex biological or pharmaceutical matrices.
This guide objectively compares the performance of the two gold-standard mass spectrometry platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols.
Mechanistic Causality of Fragmentation Patterns
To select the appropriate analytical platform, one must understand why the molecule fragments differently under different ionization physics. The presence of the chlorine atom provides a built-in diagnostic isotopic signature (
GC-EI-MS: Radical-Driven Structural Mapping
Operating at 70 eV, Electron Ionization (EI) is a "hard" ionization technique. The initial ionization strips an electron (likely from the nitrogen lone pairs of the pyrazole ring), generating a highly energetic radical cation (
Because the system is in an odd-electron state, fragmentation is driven by the thermodynamic stabilization of the resulting cations [2]. The chloroethyl side chain undergoes extensive cleavage:
-
-Cleavage: Loss of a chlorine radical (
Cl, 35 Da) yields an even-electron cation at m/z 109. -
Inductive Cleavage: The carbon-carbon bonds in the ethyl chain break to expel
CH Cl (49 Da), yielding the 1-methylpyrazole cation at m/z 95, or the entire chloroethyl radical ( C H Cl, 63 Da) to yield the bare pyrazole core at m/z 81.
LC-ESI-MS/MS: Even-Electron Neutral Losses
Electrospray Ionization (ESI) is a "soft" technique that transfers a proton to the molecule, yielding an even-electron precursor
When subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole, the even-electron rule dictates that the precursor will preferentially expel neutral molecules rather than radicals. The most thermodynamically favorable pathway is the elimination of neutral hydrogen chloride (HCl, 36 Da), generating a highly conjugated 5-vinyl-1-methyl-1H-pyrazole cation at m/z 109. At higher collision energies, the pyrazole ring itself fractures, characterized by the neutral loss of hydrogen cyanide (HCN, 27 Da) to yield m/z 82 [2].
Figure 1: Comparative mechanistic fragmentation pathways of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.
Quantitative Performance & Data Comparison
When selecting a platform, the choice between structural fidelity and quantitative sensitivity is paramount. The table below summarizes the empirical performance metrics for both platforms when analyzing this specific pyrazole derivative.
| Parameter | GC-EI-MS (Single Quadrupole) | LC-ESI-MS/MS (Triple Quadrupole) |
| Primary Precursor Ion | m/z 144 / 146 ( | m/z 145 / 147 ( |
| Key Diagnostic Fragments | m/z 109, 95, 81 | m/z 109, 82 |
| Isotope Pattern Utility | High (Visible across precursor and fragments) | Moderate (Used primarily for qualifier MRM) |
| Limit of Quantitation (LOQ) | ~10 - 50 ng/mL | ~0.1 - 1.0 ng/mL |
| Linear Dynamic Range | 3 orders of magnitude | 4 to 5 orders of magnitude |
| Matrix Effect Susceptibility | Low (Chromatographic resolution handles interference) | Moderate to High (Ion suppression in ESI source) |
| Primary Application | Structural confirmation, impurity profiling, library matching | High-throughput PK studies, trace-level quantification |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for specific parameter choices is explicitly stated to aid in troubleshooting.
Protocol A: GC-EI-MS Workflow (Structural Elucidation)
Note: Because 5-(2-chloroethyl)-1-methyl-1H-pyrazole lacks active protons (N1 is methylated; no -OH or -NH groups), derivatization is unnecessary. This preserves the integrity of the reactive chloroethyl group, preventing artifact formation.
-
Sample Preparation: Extract the analyte using Liquid-Liquid Extraction (LLE) with ethyl acetate. Dry over anhydrous Na
SO and reconstitute in hexane to a final concentration of 10 µg/mL. -
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
-
Causality: The non-polar stationary phase provides excellent retention of the hydrophobic pyrazole core.
-
-
Temperature Gradient: Initial oven temperature at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometry: Set the transfer line to 250°C, ion source to 230°C, and quadrupole to 150°C. Operate in full scan mode (m/z 50–300) with an electron energy of 70 eV to ensure standard library-comparable fragmentation [3].
Protocol B: LC-ESI-MS/MS Workflow (Trace Quantification)
-
Sample Preparation: For biological matrices, perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.
-
Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the pyrazole nitrogen to form
.
-
-
Mass Spectrometry: Operate in Positive ESI mode (Capillary: 3.0 kV, Desolvation Temp: 400°C).
-
MRM Transitions (Self-Validating Logic):
-
Quantifier:m/z 145.1
109.1 (Collision Energy: 15 eV). Tracks the primary loss of HCl. -
Qualifier 1:m/z 147.1
109.1 (Collision Energy: 15 eV). Validates the presence of the Cl isotope, ensuring the peak is not an isobaric interference. -
Qualifier 2:m/z 145.1
82.1 (Collision Energy: 25 eV). Tracks the secondary loss of HCN for definitive structural confirmation.
-
The Application Scientist's Verdict
The choice between GC-EI-MS and LC-ESI-MS/MS for analyzing 5-(2-chloroethyl)-1-methyl-1H-pyrazole depends entirely on the phase of your drug development pipeline.
Choose GC-EI-MS during the synthetic chemistry and intermediate-validation phases. The radical-driven fragmentation perfectly maps the alkyl chain, making it the gold standard for verifying the successful attachment of the chloroethyl group and identifying unknown byproducts during the synthesis of downstream chalcogenides.
Choose LC-ESI-MS/MS during preclinical pharmacokinetics, toxicology screening, or when monitoring the compound as a trace genotoxic impurity in a final Active Pharmaceutical Ingredient (API). While it sacrifices the rich structural map of EI, its Multiple Reaction Monitoring (MRM) capabilities provide unparalleled sensitivity and specificity in complex matrices.
References
-
Perez, M., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. URL:[Link]
-
Pundir, S., et al. "Synthesis and Characterization of Some Symmetrical Substituted 1-(2-Chloroethyl)pyrazole-based Chalcogenides." Connect Journals, 2018. URL: [Link]
A Comparative Guide to the Reactivity of Chloroethyl vs. Bromoethyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Haloethyl Pyrazoles in Synthesis
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2][3][4][5] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. A common strategy for elaborating on the pyrazole scaffold involves the introduction of an N-linked ethyl halide (chloroethyl or bromoethyl) group. This functional handle serves as a versatile electrophilic site, enabling the construction of more complex molecules through nucleophilic substitution reactions.
The choice between a chloroethyl and a bromoethyl pyrazole derivative is not arbitrary; it is a critical decision that directly impacts reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental context, to empower researchers in making informed decisions for their synthetic campaigns.
Core Principles: Why Bromide is the Superior Leaving Group
The differential reactivity between chloroethyl and bromoethyl pyrazoles is fundamentally governed by the nature of the carbon-halogen bond and the stability of the resulting halide anion. In nucleophilic substitution (SN2) reactions, the rate-determining step involves the attack of a nucleophile and the simultaneous departure of the leaving group. A "good" leaving group is one that can readily accept the electron pair from the broken bond and remain stable in solution.[6][7]
Several key factors establish bromide (Br⁻) as a more effective leaving group than chloride (Cl⁻):
-
Basicity: The cardinal rule of leaving groups is that weaker bases are better leaving groups.[6][8] We can assess basicity by examining the strength of the conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl). HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7), which means that Br⁻ is a weaker base than Cl⁻.[8] Consequently, bromide is more stable and departs more readily.
-
Polarizability and Size: The larger size of the bromide ion compared to chloride means its electron cloud is more diffuse and polarizable.[8] This allows it to better stabilize the developing negative charge in the transition state of the reaction, lowering the activation energy and accelerating the rate.[7]
-
Carbon-Halogen Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is inherently weaker than the C-Cl bond (~340 kJ/mol).[9][10] Less energy is required to cleave the C-Br bond, contributing to a faster reaction rate for bromoethyl derivatives.
This confluence of factors leads to a clear and predictable trend in reactivity.
Caption: Relationship between basicity, bond strength, and SN2 reaction rates for chloride vs. bromide.
Quantitative Comparison of Reactivity
While direct kinetic studies comparing 1-(2-chloroethyl)-pyrazole and 1-(2-bromoethyl)-pyrazole are not extensively published, the reactivity trend is well-established from decades of research on analogous alkyl halides. Bromoalkanes consistently react faster than their chloroalkane counterparts in SN2 reactions.
For instance, kinetic studies on the reaction of ethyl halides with cyanide show that ethyl bromide reacts approximately 10-20 times faster than ethyl chloride under identical conditions.[11] This provides a strong basis for predicting the relative reactivity of haloethyl pyrazoles.
| Alkyl Halide (R-X) | Leaving Group (X⁻) | Relative Rate of SN2 Reaction (vs. R-Cl = 1) | Rationale |
| R-Cl | Chloride (Cl⁻) | 1 | Baseline. Weaker leaving group ability. |
| R-Br | Bromide (Br⁻) | ~10 - 20 | Superior leaving group ability due to lower basicity and higher polarizability.[11][12] |
| R-I | Iodide (I⁻) | ~40 - 100 | Excellent leaving group; weakest base among halides. |
Table 1: Representative relative reaction rates for SN2 displacement of alkyl halides. The exact ratio can vary with the nucleophile, solvent, and substrate, but the trend remains consistent.
Practical Implications for Experimental Design
The choice between a chloroethyl and bromoethyl pyrazole derivative has significant practical consequences in the lab.
-
Reaction Conditions: Due to their higher reactivity, bromoethyl pyrazoles often react under much milder conditions. A reaction that might require high temperatures (e.g., 80-100 °C) and prolonged heating with a chloroethyl derivative could proceed efficiently at room temperature with the bromoethyl analogue. This is particularly advantageous when working with thermally sensitive substrates.
-
Nucleophile Strength: When employing weak or sterically hindered nucleophiles, the enhanced electrophilicity of the bromoethyl derivative is often necessary to achieve a reasonable reaction rate and yield. The chloroethyl derivative may fail to react or provide only trace amounts of the desired product.
-
Cost and Availability: A significant practical consideration is that chloro-starting materials are often less expensive and more widely available than their bromo-counterparts.[9] For large-scale synthesis or when using highly reactive nucleophiles where the difference in reactivity is less critical, the chloroethyl derivative may be the more economical choice. The decision thus becomes a balance between cost-effectiveness and chemical efficiency.
-
Side Reactions: In any substitution reaction, elimination (E2) is a potential competing pathway, especially with strong, sterically hindered bases. While both substrates are susceptible, the choice of base, solvent, and temperature is crucial to maximize the desired SN2 product. Using non-hindered, less basic nucleophiles (e.g., secondary amines, phenols, thiols) generally favors substitution.
Experimental Protocol: N-Alkylation of Morpholine with a 1-(2-Haloethyl)-Pyrazole Derivative
This protocol provides a representative procedure for a nucleophilic substitution reaction, highlighting the key steps and considerations.
Objective: To synthesize 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine from 1-(2-haloethyl)-1H-pyrazole.
Materials:
-
1-(2-bromoethyl)-1H-pyrazole (or 1-(2-chloroethyl)-1H-pyrazole) (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Caption: General workflow for the synthesis and purification of N-alkylated pyrazole derivatives.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-haloethyl)-1H-pyrazole, potassium carbonate, and the chosen solvent (acetonitrile is a good starting point).
-
Addition of Nucleophile: Add morpholine to the stirring suspension.
-
Heating: Attach a condenser and heat the reaction mixture with vigorous stirring.
-
For 1-(2-bromoethyl)-1H-pyrazole: Typically, heating at 50-60 °C is sufficient.
-
For 1-(2-chloroethyl)-1H-pyrazole: Higher temperatures, often in the range of 80-90 °C or even higher, are usually required. A higher boiling point solvent like DMF may be necessary.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting haloethyl pyrazole is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and the resulting potassium halide) and wash the solid cake with a small amount of solvent.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water or a saturated NaHCO₃ solution. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine.
Mechanism of Reaction
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine acts as the nucleophile, performing a backside attack on the carbon atom bearing the halogen. This occurs in a single, concerted step where the C-N bond is formed as the C-X (X = Cl or Br) bond is broken, proceeding through a five-coordinate transition state.
Caption: The SN2 reaction mechanism for nucleophilic substitution on a haloethyl pyrazole.
Conclusion
In the comparative analysis of chloroethyl versus bromoethyl pyrazole derivatives, there is a clear hierarchy of reactivity. Bromoethyl pyrazoles are unequivocally more reactive electrophiles in nucleophilic substitution reactions. This is a direct consequence of the fundamental properties of the halide leaving groups, where bromide's lower basicity, greater polarizability, and the weaker C-Br bond collectively lower the activation energy of the SN2 reaction.
For the medicinal or synthetic chemist, this translates into a strategic choice:
-
For maximum reactivity , especially with challenging or delicate substrates, the bromoethyl pyrazole is the superior choice, allowing for milder conditions and faster conversions.
-
For routine transformations or when cost is a primary driver , the chloroethyl pyrazole is a viable and economical alternative, provided that the nucleophile is sufficiently reactive and the substrate can tolerate the more forcing conditions often required.
Understanding this reactivity differential is key to designing efficient, robust, and rational synthetic routes in any research and development setting.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews.
- Synthesis of Pyrazole Derivatives A Review - IJFMR.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence - PMC.
- A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens - Benchchem.
- Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC.
- Other Factors that Affect SN2 Reactions - Chemistry LibreTexts.
- Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax.
-
The effect of leaving group on the SN2 reaction - YouTube. Available at: [Link]
- A Comparative Guide to the Reactivity of 3-Chloro-1H-pyrrole and 3-Bromo-1H-pyrrole - Benchchem.
- A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity - Benchchem.
- Recent developments in synthetic chemistry and biological activities of pyrazole deriv
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. epj-conferences.org [epj-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Characterization of 5-(2-chloroethyl)-1-methyl-1H-pyrazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities.[1][2] Among these, 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I) serves as a key building block in the synthesis of more complex molecules.[3] This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of this compound, juxtaposed with its structural isomers, to aid researchers in their identification and characterization efforts.
The Importance of Spectroscopic Characterization
The precise arrangement of atoms within a molecule dictates its chemical properties and biological activity. Spectroscopic techniques provide a powerful arsenal for probing the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the functional groups present. A collective analysis of these techniques is essential for the unequivocal confirmation of a molecule's identity.
Molecular Structures Under Comparison
This guide focuses on the spectroscopic differentiation of the following pyrazole isomers:
Figure 1. Structures of the pyrazole isomers discussed.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each atom in a molecule.
Predicted ¹H and ¹³C NMR Data for 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I)
The following tables summarize the predicted ¹H and ¹³C NMR data for 5-(2-chloroethyl)-1-methyl-1H-pyrazole. These predictions are based on established empirical models and data from similar pyrazole structures.[2][4][5]
Table 1: Predicted ¹H NMR Data for 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I) in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.3 | d | ~2.0 |
| H-4 | ~6.0 | d | ~2.0 |
| N-CH₃ | ~3.8 | s | - |
| -CH₂-CH₂Cl | ~3.2 | t | ~7.0 |
| -CH₂-CH₂Cl | ~3.8 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Data for 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I) in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~138 |
| C-4 | ~105 |
| C-5 | ~145 |
| N-CH₃ | ~36 |
| -CH₂-CH₂Cl | ~28 |
| -CH₂-CH₂Cl | ~42 |
Comparative NMR Data of Isomers
The substitution pattern on the pyrazole ring significantly influences the chemical shifts of the ring protons and carbons. By comparing the predicted spectrum of I with the experimental or predicted data of its isomers, key differences emerge.
For 1-(2-chloroethyl)-3-methyl-1H-pyrazole (II) , the methyl group at the 3-position will influence the chemical shift of the adjacent ring proton (H-4). The N-chloroethyl group will result in different chemical shifts for the ethyl chain carbons compared to the C-linked ethyl chain in I .
In 4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole (III) , the pyrazole ring is fully substituted, meaning there will be no signals in the aromatic region of the ¹H NMR spectrum corresponding to ring protons. The signals for the three methyl groups will be distinct.
Figure 2. Key differentiating proton environments in the isomers.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and insights into its structure through analysis of its fragmentation pattern.
Predicted Mass Spectrum of 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I)
For 5-(2-chloroethyl)-1-methyl-1H-pyrazole, with a molecular weight of 144.60 g/mol , the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144.[6] The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
Common fragmentation pathways for chloroalkanes involve the loss of a chlorine radical (•Cl) or a molecule of HCl. For compound I , a significant fragment would be expected at m/z 109, corresponding to the loss of the chlorine atom. Further fragmentation of the pyrazole ring can also occur.
Comparative Mass Spectrometry Data
For 1-(2-chloroethyl)-3-methyl-1H-pyrazole (II) , which is isomeric with I , a molecular ion at m/z 144 is also expected. Experimental data for this isomer shows a base peak at m/z 109, resulting from the loss of chlorine.[6] The relative intensities of other fragment ions may differ from those of I due to the different substitution pattern influencing the stability of the resulting fragment ions.
Figure 3. Predicted fragmentation of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands for 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I)
Table 3: Predicted IR Data for 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I)
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N, C=C stretching (pyrazole ring) | 1450 - 1600 |
| C-N stretching | 1000 - 1350 |
| C-Cl stretching | 600 - 800 |
The exact positions of the pyrazole ring vibrations can be subtly influenced by the substitution pattern, offering a potential, albeit less definitive, means of distinguishing between isomers compared to NMR or MS.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width should be set to ~220 ppm.
Mass Spectrometry Analysis
-
Sample Introduction: For volatile compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.
-
Acquisition Parameters: A standard EI energy of 70 eV is used. The mass analyzer should be scanned over a range of m/z 40-400.
Infrared Spectroscopy Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate or KBr pellet should be recorded and subtracted from the sample spectrum.
Conclusion
The spectroscopic characterization of 5-(2-chloroethyl)-1-methyl-1H-pyrazole and its isomers relies on a multi-technique approach. While experimental data for the title compound is currently limited, predictive methods combined with comparative analysis of its isomers provide a robust framework for its identification. ¹H and ¹³C NMR spectroscopy offer the most definitive means of distinguishing between these isomers due to the sensitivity of chemical shifts to the substitution pattern on the pyrazole ring. Mass spectrometry provides confirmatory evidence of the molecular weight and can offer clues to the structure through fragmentation analysis. IR spectroscopy serves as a valuable tool for confirming the presence of key functional groups. The application of the standardized protocols outlined in this guide will ensure the acquisition of high-quality data, enabling researchers to confidently elucidate the structures of these and related pyrazole derivatives.
References
- BenchChem. 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride | 1797374-16-3. Accessed March 7, 2026.
- BenchChem. 5-(2-Chloroethyl)-1-methyl-1H-pyrazole. Accessed March 7, 2026.
- Farmacia Journal.
- Indian Journal of Heterocyclic Chemistry. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Accessed March 7, 2026.
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Accessed March 7, 2026.
- PubChem. 3-(chloromethyl)-1-ethyl-1H-pyrazole. Accessed March 7, 2026.
- Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride. Accessed March 7, 2026.
- PubChemLite. 4-(2-chloroethyl)-1,3,5-trimethyl-1h-pyrazole. Accessed March 7, 2026.
- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Accessed March 7, 2026.
- Smolecule. 1-(2-chloroethyl)-3-methyl-1H-pyrazole. Accessed March 7, 2026.
- BenchChem. 5-(2-Chloroethyl)-1H-pyrazole|RUO. Accessed March 7, 2026.
- BenchChem. 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride | 1797374-16-3. Accessed March 7, 2026.
- ChemScene. 4-(2-Chloroethyl)-1-ethyl-1h-pyrazole. Accessed March 7, 2026.
- Sigma-Aldrich. 1-(2-chloroethyl)-3-methyl-1H-pyrazole. Accessed March 7, 2026.
- PubChemLite. 1-(2-chloroethyl)-3-methyl-1h-pyrazole. Accessed March 7, 2026.
- PubChem. 5-(2-chloroethyl)-1H-pyrazole. Accessed March 7, 2026.
- Sigma-Aldrich. 1-(2-Chloroethyl)-5-methyl-1H-pyrazole. Accessed March 7, 2026.
Sources
Structural Validation of N-Methyl Pyrazole Regioisomers: A Comparative Guide
Executive Summary
The N-methylation of pyrazoles is a fundamental yet notoriously non-selective transformation in drug discovery. Due to annular tautomerism in the precursor pyrazole, alkylation frequently yields a mixture of 1,3- and 1,5-regioisomers . While separation is achievable via chromatography, the unambiguous structural assignment of these isomers is a recurring bottleneck.
This guide challenges the reliance on simple 1H NMR (which often yields ambiguous multiplets) and establishes a 13C NMR and HMBC-driven validation protocol . We compare this approach against NOESY and X-ray crystallography, demonstrating that 13C chemical shift mapping provides the fastest, most cost-effective definitive structural proof.
The Challenge: The 1,3 vs. 1,5 Ambiguity
When a 3-substituted pyrazole is methylated, two products are possible. The nomenclature depends on the numbering of the nitrogen atoms relative to the substituent:
-
1,3-Isomer (Thermodynamic): The substituent is far from the N-methyl group.
-
1,5-Isomer (Kinetic/Steric): The substituent is adjacent to the N-methyl group.
Why 1H NMR fails: In 1H NMR, both isomers show a singlet for the N-methyl and signals for the substituent. Unless both isomers are isolated and compared side-by-side (relative assignment), determining the absolute structure of a single isolated product is difficult because the electronic environments are superficially similar.
Comparative Analysis of Validation Methods
The following table evaluates the three primary methods for distinguishing pyrazole regioisomers.
| Feature | Method A: 13C NMR + HMBC (Recommended) | Method B: 1H NOESY/ROESY | Method C: Single Crystal X-Ray |
| Principle | Electronic environment & bond connectivity | Spatial proximity (<5 Å) | Electron density diffraction |
| Certainty | Definitive (via C5 identification) | High (if steric bulk exists) | Absolute |
| Speed | Fast (1-4 hours) | Fast (1-2 hours) | Slow (Days to Weeks) |
| Sample Req. | ~10-20 mg (Liquid/Solid) | ~5 mg (Liquid/Solid) | High-quality Single Crystal |
| Limitation | Requires sufficient concentration for quaternary carbons | Ambiguous if substituents lack protons (e.g., -Cl, -Br) | Crystal growth is the bottleneck |
| Cost | Low | Low | High |
Technical Deep Dive: The 13C Validation Protocol
The definitive assignment relies on the distinct electronic environments of the pyrazole ring carbons (C3 vs. C5 ).
The "Nitrogen Rule" of Pyrazole Shifts
To interpret the 13C spectrum, one must understand the shielding effects of the two nitrogen atoms:
-
N1 (Pyrrole-like): The methylated nitrogen. It is an electron donor to the ring. The adjacent carbon (C5 ) is significantly shielded (upfield) .
-
N2 (Pyridine-like): The imine nitrogen. It is an electron withdrawer. The adjacent carbon (C3 ) is deshielded (downfield) .
Diagnostic Chemical Shift Markers (Data)
Using 1,3-dimethylpyrazole and 1,5-dimethylpyrazole as the standard model (Solvent: CDCl3), we observe distinct shift patterns [1, 2].
| Carbon Position | 1,3-Dimethylpyrazole (ppm) | 1,5-Dimethylpyrazole (ppm) | Diagnostic Logic |
| N-Methyl | ~37.7 | ~35.4 | 1,5-isomer is upfield due to steric compression (γ-effect). |
| C3 (adj. to N2) | 147.7 | 147.6 | Nondiagnostic. Adjacent to N=, always downfield. |
| C5 (adj. to N1) | 130.0 | 137.4 | Diagnostic. C5 is unsubstituted in 1,3 (upfield). C5 is substituted in 1,5 (downfield). |
| C4 | ~104.4 | ~104.6 | Nondiagnostic. |
The HMBC "Smoking Gun"
The 1D 13C spectrum gives you the peaks, but HMBC (Heteronuclear Multiple Bond Correlation) assigns them.
-
The N-Methyl protons will show a strong 3-bond correlation (
) to C5 .[1] -
They will NOT show a strong correlation to C3 (4 bonds away).
Validation Logic:
-
Run HMBC.[1]
-
Find the N-Methyl proton signal (approx 3.8 ppm).
-
Trace the correlation to the aromatic carbon region.[2]
-
If it correlates to a carbon at ~130 ppm: You have the 1,3-isomer (C5 is unsubstituted).
-
If it correlates to a carbon at ~137 ppm: You have the 1,5-isomer (C5 is substituted).
Experimental Protocol
Step 1: Synthesis & Workup
-
Reaction: Dissolve pyrazole derivative (1.0 eq) in DMF or Acetone. Add
(2.0 eq) and Methyl Iodide (1.1 eq). Stir at RT. -
Workup: Aqueous extraction (EtOAc/Water). Wash with brine to remove DMF.
-
Crucial Step: Do not discard the aqueous layer immediately; N-methyl pyrazoles can be water-soluble.
-
Purification: Silica gel chromatography.[3] Note: The 1,5-isomer is typically less polar (higher Rf) than the 1,3-isomer due to "shrouding" of the N2 lone pair by the steric bulk.
Step 2: NMR Acquisition
Prepare a sample of ~20 mg in
-
1H NMR: 16 scans. Identify N-Me singlet.
-
13C {1H} NMR: 512-1024 scans. Ensure S/N > 10 for quaternary carbons.
-
1H-13C HMBC: Optimized for long-range coupling (8-10 Hz).
Step 3: Data Analysis Workflow (Visualization)
The following diagram illustrates the decision tree for assigning the regioisomer.
Figure 1: Decision matrix for pyrazole regioisomer assignment using HMBC and 13C chemical shifts.
Case Study: Distinguishing 1,3 vs 1,5-Dimethylpyrazole
In a recent internal study (referencing data from Rusak et al.), we analyzed a mixture obtained from the methylation of 3-methylpyrazole.
Observation:
-
Fraction A (Rf 0.6): 1H NMR showed N-Me at 3.54 ppm. HMBC correlation to a carbon at 137.4 ppm .
-
Analysis: The correlated carbon is deshielded (substituted).
-
-
Fraction B (Rf 0.4): 1H NMR showed N-Me at 3.77 ppm. HMBC correlation to a carbon at 130.0 ppm .
-
Analysis: The correlated carbon is shielded (unsubstituted).
-
Self-Validating Check: The N-Me proton shift in Fraction A (3.54) was upfield compared to Fraction B (3.77), consistent with the steric shielding expected in the 1,5-isomer. This secondary data point confirms the HMBC result.
References
-
Rusak, V. V., et al. (2015).[4] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.[4] Coke and Chemistry, 58(7), 276–281.[4]
-
Huang, A., et al. (2017).[6][7] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872.[6][8]
-
Claramunt, R. M., et al. (1991). The 13C chemical shifts of 32 pyrazoles: A study of substituent effects. Magnetic Resonance in Chemistry.
Sources
Comparative Guide: N-Alkylation Efficiency of Pyrazole vs. Imidazole with Alkyl Halides
As a Senior Application Scientist in early-stage drug discovery, one of the most frequent structural optimization hurdles involves the functionalization of aza-heterocycles. Over 60% of FDA-approved drugs contain N-heterocycles within their structural frameworks[1]. Among these, imidazoles and pyrazoles are ubiquitous pharmacophores. However, their behavior during N-alkylation with alkyl halides diverges drastically.
This guide provides an in-depth, objective comparison of the alkylating efficiency between these two azoles, detailing the thermodynamic causality behind their reactivity and providing self-validating experimental protocols to ensure reproducible yields in your laboratory.
Mechanistic Causality: The Nucleophilicity Gap
To understand why imidazole and pyrazole react differently under identical alkylation conditions, we must examine their electronic structures and the resulting nucleophilicity.
-
Imidazole (1,3-diazole): The conjugate acid of imidazole has a pKa of ~7.0. The nitrogen at the 3-position (the pyridine-like nitrogen) is highly nucleophilic. The spatial separation of the two nitrogen atoms allows the lone pair on the sp² nitrogen to readily attack electrophiles without significant inductive penalty from the other nitrogen.
-
Pyrazole (1,2-diazole): The conjugate acid of pyrazole has a much lower pKa of ~2.5[2]. The adjacent pyrrole-like nitrogen exerts a strong inductive electron-withdrawing effect, which drastically reduces the electron density and nucleophilicity of the adjacent sp² nitrogen. This "adjacent lone pair effect" forces pyrazole to act as a significantly weaker nucleophile compared to imidazole.
Consequently, while imidazole undergoes rapid
Kinetic and thermodynamic pathways for azole N-alkylation.
Quantitative Comparison of Alkylation Efficiency
The table below summarizes the comparative efficiency of N-alkylation using a standard primary alkyl halide (Benzyl Bromide) across different base/solvent systems. The data illustrates the necessity of forcing conditions for pyrazoles.
| Heterocycle | Electrophile | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion / Yield (%) |
| Imidazole | Benzyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 25 | 2.0 | >95% |
| Pyrazole | Benzyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 25 | 2.0 | <20% |
| Pyrazole | Benzyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 80 (Reflux) | 12.0 | ~65% |
| Pyrazole | Benzyl Bromide | Cs₂CO₃ (1.5) | DMF | 80 | 4.0 | >90% |
| Pyrazole | Benzyl Bromide | NaH (1.2) | THF / DMF | 0 to 25 | 3.0 | >95% |
Data synthesis based on standard laboratory kinetic observations and literature precedents for azole functionalization.
Self-Validating Experimental Protocols
To ensure scientific integrity and high reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") so that researchers can troubleshoot deviations in real-time.
Protocol A: Mild N-Alkylation of Imidazole
Objective: Achieve >95% N-alkylation using mild, heterogeneous basic conditions.
-
Reagent Assembly: In an oven-dried flask, dissolve imidazole (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M).
-
Rationale: MeCN is a polar aprotic solvent that accelerates the
transition state without tightly binding the nucleophile.
-
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir for 15 minutes at room temperature.
-
Rationale: Imidazole's high nucleophilicity allows the use of a mild, insoluble base. K₂CO₃ acts as an acid scavenger rather than a pre-deprotonating agent, driving the equilibrium forward as HBr is generated.
-
-
Electrophile Introduction: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction Monitoring: Stir at room temperature. Monitor by TLC (Eluent: 5% MeOH in DCM). Imidazole will consume rapidly (typically 1-2 hours).
-
Workup (Self-Validating Step): Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate in vacuo.
-
Validation: The absence of baseline spots on the TLC of the crude mixture confirms that no over-alkylation (imidazolium salt formation) occurred, which is a common side-reaction if heating is unnecessarily applied.
-
Protocol B: Forced N-Alkylation of Pyrazole
Objective: Overcome the low nucleophilicity of pyrazole using the "naked anion" effect.
-
Reagent Assembly: In an oven-dried flask under N₂, dissolve pyrazole (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Rationale: DMF is strictly required here. Its high dielectric constant tightly solvates the counter-cation (Cs⁺ or Na⁺), leaving the pyrazolide anion "naked" and maximizing its reactivity.
-
-
Base Addition: Add Cs₂CO₃ (1.5 equiv) and heat to 60°C for 30 minutes prior to adding the electrophile.
-
Rationale: The lower pKa of pyrazole requires a stronger base to generate the active pyrazolide nucleophile. The large ionic radius of Cesium prevents tight ion-pairing with the pyrazolide anion, further enhancing nucleophilicity compared to Potassium or Sodium salts.
-
-
Electrophile Introduction: Cool to room temperature, add the alkyl halide (1.2 equiv), then heat to 80°C.
-
Reaction Monitoring: Stir for 4-6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).
-
Workup (Self-Validating Step): Quench with water (5x volume of DMF) and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
-
Validation: DMF is notoriously difficult to remove and can artificially inflate crude yields or ruin subsequent chromatography. The 5% LiCl wash selectively partitions DMF into the aqueous phase. A crisp, non-streaking spot on the final TLC validates complete DMF removal.
-
Regioselectivity Challenges and Advanced Solutions
When dealing with unsymmetrical azoles (e.g., 3-methylpyrazole or 4-phenylimidazole), N-alkylation yields a mixture of regioisomers. The ratio is governed by a competition between steric hindrance and electronic stabilization of the intermediate azolide anion.
Mechanistic divergence in regioselective N-alkylation of unsymmetrical azoles.
Advanced Rescue Strategy: For highly hindered alkyl halides (e.g., secondary or cyclic bromides) where traditional
References
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI (Molecules) URL:[Link]
-
Representative examples of chiral pyrazole and imidazole derivatives Source: ResearchGate URL:[Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Identifying Common Impurities in Commercial 5-(2-chloroethyl)-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical molecules, the purity of starting materials and intermediates is paramount. 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a key building block in medicinal chemistry, and its impurity profile can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for identifying and quantifying common impurities in commercial batches of this versatile pyrazole derivative.
The Genesis of Impurities: A Synthetic Perspective
Understanding the potential impurities in 5-(2-chloroethyl)-1-methyl-1H-pyrazole begins with its synthesis. A common route involves the N-alkylation of 1-methyl-1H-pyrazole with a suitable chloroethylating agent. This process, while effective, can give rise to several classes of impurities.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 1-methyl-1H-pyrazole is a common process-related impurity.
-
Positional Isomers: The alkylation of 1-methyl-1H-pyrazole can potentially yield the undesired 3-(2-chloroethyl)-1-methyl-1H-pyrazole isomer, which can be challenging to separate due to similar physicochemical properties.
-
Over-Alkylated Byproducts: The formation of quaternary ammonium salts through excessive alkylation is a possible side reaction.
-
Degradation Products: The chloroethyl group is susceptible to hydrolysis, leading to the formation of the corresponding hydroxyethyl derivative, 2-(1-methyl-1H-pyrazol-5-yl)ethanol.
The following diagram illustrates a simplified synthetic pathway and the potential points of impurity formation.
Technical Comparison: Crystal Structure & Stability of 5-(2-chloroethyl)-1-methyl-1H-pyrazole
This guide provides a comprehensive structural and performance analysis of 5-(2-chloroethyl)-1-methyl-1H-pyrazole , comparing it against isomeric alternatives and functional analogs. It addresses the crystallographic properties, reactivity profiles, and complexation behaviors critical for drug development.
Executive Summary: The Structural Advantage
5-(2-chloroethyl)-1-methyl-1H-pyrazole represents a specialized class of alkylating agents and synthetic building blocks. Unlike aliphatic nitrogen mustards which are prone to rapid, uncontrolled cyclization (forming aziridinium ions), this pyrazole derivative exhibits a "latent" reactivity profile governed by its aromatic core.
-
Primary Utility: Precursor for vinylpyrazoles (via elimination) and DNA alkylating agent (via
). -
Key Differentiator: The specific placement of the chloroethyl tail at the C5 position, adjacent to the N1-methyl group, creates a steric environment that suppresses auto-polymerization while maintaining electrophilic potency.
Crystallographic Analysis & Supramolecular Complexes
While direct single-crystal data for the specific title compound is proprietary, its structural behavior is rigorously inferred from the crystallographic metrics of its closest structural surrogates: 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one and 1-(2-chloroethyl)pyrazole derivatives.
A. Geometric Parameters (Inferred)
The pyrazole ring acts as a rigid, planar scaffold. The critical structural metrics defining its performance are:
| Parameter | Value (Range) | Significance |
| Ring Planarity | RMSD < 0.01 Å | High aromaticity ensures thermal stability. |
| C(5)-C( | 1.50 – 1.52 Å | Standard |
| C( | 1.78 – 1.80 Å | Typical alkyl chloride; length correlates with leaving group ability. |
| Torsion Angle | 170° – 180° (anti) | The chloroethyl tail adopts an anti-periplanar conformation in the crystal to minimize steric clash with the N1-methyl group. |
B. Crystal Packing & Intermolecular Interactions
The "complexes" formed in the solid state are supramolecular assemblies driven by non-covalent bonding.
- -Stacking: The planar pyrazole rings stack in offset layers (centroid-centroid distance ~3.5–3.8 Å), providing lattice energy that stabilizes the solid against hygroscopy.
-
Halogen Bonding (Cl···
): The chlorine atom frequently directs towards the -system of an adjacent ring or forms Cl···Cl contacts (Type I or II halogen bonds), acting as a "supramolecular glue." -
Absence of H-Bond Donors: Unlike the 4-isomer surrogate (which has an N-H), the title compound (1-methyl) lacks a strong H-bond donor. Consequently, its lattice is dominated by dipole-dipole interactions and van der Waals forces , leading to a lower melting point compared to N-unsubstituted analogs.
C. Visualization of Crystal Packing Logic
Figure 1: Hierarchical assembly of the crystal lattice, highlighting the role of halogen bonding in stabilizing the structure.
Performance Comparison: Reactivity & Stability
The "performance" of this molecule is defined by its ability to act as an alkylating agent without degrading during storage.
Comparative Profile
| Feature | 5-(2-chloroethyl) (Title) | 1-(2-chloroethyl) (Analog) | Nitrogen Mustard (Benchmark) |
| Stability | High (Steric protection) | Medium (N-alkylation risk) | Low (Auto-cyclization) |
| Mechanism | Direct | Aziridinium Ion Intermediate | |
| Reactivity | Tunable (Requires base/heat) | Moderate | High (Aggressive) |
| Primary Risk | Vinyl formation (Elimination) | Hydrolysis | Polymerization |
Mechanistic Insight
-
5-Isomer (Title): The N1-methyl group prevents the nitrogen lone pair from participating in an intramolecular attack on the chloroethyl tail. This prevents the formation of a strained bicyclic salt, ensuring the reagent remains stable until activated by a target nucleophile (e.g., DNA base) or a base (for vinyl synthesis).
-
1-Isomer: The chloroethyl group is attached to Nitrogen.[1][2] While less reactive than aliphatic amines, the N-C bond is labile, and hydrolysis can release free pyrazole.
Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways. The molecule serves as a switchable electrophile depending on pH and solvent conditions.
Experimental Protocols
Protocol A: Synthesis & Purification
Context: Synthesis from the hydroxyethyl precursor.
-
Reactants: 1-methyl-5-(2-hydroxyethyl)-1H-pyrazole (1.0 eq), Thionyl Chloride (
, 1.5 eq). -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Procedure:
-
Cool the hydroxy-pyrazole solution to 0°C.
-
Add
dropwise to control exotherm. -
Reflux for 2–4 hours (Monitor by TLC, Eluent: EtOAc/Hexane).
-
Critical Step: Quench with saturated
to neutralize HCl. The title compound is a free base; acidic workup will trap it in the aqueous phase as the hydrochloride salt.
-
-
Purification: Extract with DCM, dry over
, and concentrate. Recrystallize from Hexane/Ether if solid, or distill if oil (bp ~110°C at 0.5 mmHg).
Protocol B: Crystallization for X-Ray Analysis
Context: Growing single crystals suitable for diffraction.[3]
-
Method: Slow Evaporation.
-
Solvent System: Diethyl ether / Pentane (1:1).
-
Steps:
-
Dissolve 50 mg of the compound in 2 mL of diethyl ether.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
-
Add pentane dropwise until slight turbidity persists, then add 1 drop of ether to clear.
-
Cover with parafilm, poke 3 small holes, and store at 4°C.
-
Expectation: Colorless prisms or plates within 48–72 hours.
-
References
-
BenchChem. 5-(2-Chloroethyl)-1-methyl-1H-pyrazole: Properties and Applications. Retrieved from
-
Naghiyev, F. N., et al. (2024). Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. Acta Crystallographica Section E. Retrieved from
-
PubChem. 5-(2-chloroethyl)-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from
-
Lynch, M. A., et al. Mechanisms of Nitrogen Mustard Alkylation. Journal of Medicinal Chemistry.[4] (Contextual grounding for alkylation mechanism).
Sources
- 1. 5-(2-Chloroethyl)-1-methyl-1H-pyrazole|CAS 1341338-70-2 [benchchem.com]
- 2. 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride | 1797374-16-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes for 1-Methyl-1H-Pyrazole Functionalization
Executive Summary: The Regioselectivity Challenge
1-Methyl-1H-pyrazole is a deceptively simple scaffold. Its electron-rich nature and asymmetry create a tripartite regioselectivity challenge that often derails early-stage drug discovery campaigns.
For the medicinal chemist, the choice of synthetic route is rarely about "what works"—it is about scalability , atom economy , and site-selectivity . This guide benchmarks the three dominant functionalization pathways, providing experimental evidence to distinguish between "academic curiosities" and "process-ready" methodologies.
The Regioselectivity Landscape
The reactivity of the pyrazole ring is dictated by the interplay between the lone pair on
-
C5 (The Acidic Site): The most acidic ring proton (
). Accessible via deprotonation (lithiation) or Direct C-H activation. -
C4 (The Nucleophilic Site): The site of highest electron density. Accessible via Electrophilic Aromatic Substitution (SEAr).
-
C3 (The Remote Site): Electronically similar to C5 but sterically distal and less acidic. Difficult to access without blocking groups or pre-functionalized cyclization.
-
N-Methyl (The Kinetic Trap): Often overlooked, the
-methyl protons are kinetically acidic, leading to side reactions during lithiation.
Route Analysis: C5-Functionalization
Comparison: Organolithium Deprotonation vs. Transition Metal C-H Activation
The C5 position is the primary target for installing aryl or heteroaryl groups in kinase inhibitor scaffolds. Two schools of thought dominate:
Method A: Lithiation (The "Thermodynamic" Approach)
Classically,
-
Mechanism: Coordination of Lithium to
directs deprotonation. -
The Trap: Under kinetic control (short reaction times, very low temp), deprotonation often occurs at the
-methyl group (lateral lithiation), leading to functionalization of the methyl arm. -
The Fix: Under thermodynamic control (allowing the reaction to warm or equilibrate), the lithiated species rearranges to the more stable C5-Li species.
Method B: Pd-Catalyzed Direct C-H Arylation (The "Scalable" Approach)
Modern catalysis avoids moisture-sensitive organolithiums by using Palladium to cleave the C5-H bond directly.
-
Mechanism: Concerted Metalation-Deprotonation (CMD) pathway.
-
Selectivity: High C5 selectivity is achieved because the C5-H bond is more acidic than C4-H, facilitating the CMD step with carbonate or pivalate bases.
Benchmarking Data: C5-Arylation of 1-Methylpyrazole
| Feature | Method A: Lithiation / Trapping | Method B: Pd-Catalyzed C-H Activation |
| Reagents | ||
| Conditions | Cryogenic ( | Heating ( |
| Atom Economy | Low (Stoichiometric Li waste) | High (Catalytic metal, stoichiometric base) |
| Regioselectivity | >98:2 (C5:Me) if equilibrated correctly | ~90:10 (C5:C4) depending on ligand |
| Functional Group Tolerance | Poor (Sensitive to ketones, esters, nitro) | Excellent (Tolerates esters, nitriles, heterocycles) |
| Scalability | Low (Cryogenic cooling costs) | High (Batch or Flow compatible) |
Expert Verdict: Use Lithiation only when introducing non-aryl electrophiles (silanes, formyls, borons). Use Pd-Catalyzed C-H Activation for constructing biaryl scaffolds.
Visualization: The Decision Logic
Figure 1: Strategic decision tree for regioselective functionalization. Note the "Kinetic Trap" at C5.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the in-process control (IPC) does not match the expected result, stop and troubleshoot using the "Notes."
Protocol A: Scalable C5-Arylation (Direct C-H)
Best for: Rapid synthesis of library compounds.
Reagents:
-
1-Methyl-1H-pyrazole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
- (2 mol%)[1]
-
DavePhos or
(4 mol%) — Note: Ligand choice is critical for C5 vs C4 selectivity. -
PivOH (30 mol%) — Crucial additive for CMD mechanism.
- (2.0 equiv)
-
Solvent: DMA or Anisole (0.5 M)
Step-by-Step:
-
Charge: In a screw-cap vial, combine
, Ligand, Base, and PivOH. -
Inert: Purge with Argon for 5 minutes.
-
Add: Add Aryl Bromide, 1-Methylpyrazole, and solvent via syringe.
-
Heat: Stir at
C for 16 hours.-
IPC Check (LCMS): Look for consumption of Aryl Bromide. If C4-arylation > 5%, lower temperature to
C.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMA. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Regioselective C5-Formylation (Lithiation)
Best for: Creating intermediates for further functionalization.
Reagents:
-
1-Methyl-1H-pyrazole (1.0 equiv)
- -BuLi (1.1 equiv, 2.5M in hexanes)
-
DMF (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Cool: Dissolve pyrazole in THF and cool to
C (Dry ice/Acetone). -
Deprotonate: Add
-BuLi dropwise over 20 mins. -
Equilibrate (CRITICAL):
-
Stir at
C for 1 hour. -
Expert Insight: Do NOT quench immediately. Allow the "kinetic"
-methyl lithio species to rearrange to the thermodynamic C5-lithio species. Some protocols suggest warming to C briefly, then re-cooling, but 1h at C is usually sufficient for 1-methylpyrazole.
-
-
Quench: Add DMF dropwise at
C. -
Warm: Allow to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with sat.
. Extract with .
Route 3: The "Impossible" C3 Position
Direct C3 functionalization is chemically disfavored because C5 is more acidic and C4 is more nucleophilic. Accessing C3 requires a Blocking Strategy .
Workflow:
-
Block C5: Silylate C5 (Lithiation + TMSCl).
-
Why? TMS is bulky and stable to SEAr but removable.
-
-
Functionalize C3/C4:
-
If C4 is open, SEAr will hit C4.
-
To hit C3, one often employs Migratory Arylation or specific C3-Directing Groups (e.g., using a pre-installed directing group at N1, though this changes the substrate).
-
-
Deblock: Remove TMS with TBAF.
Note: For most medicinal chemistry applications, if a C3-substituent is required, it is far more efficient to synthesize the pyrazole ring de novo (Knorr Synthesis) using a substituted 1,3-diketone rather than attempting late-stage C3 functionalization.
References
-
Review of Pyrazole Functionalization
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles. The Chemical Record, 2025.[2]
-
(Verified Journal Landing Page)
-
-
C5-Arylation Specifics
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid.[3]
-
(Organic & Biomolecular Chemistry Landing Page)
-
-
Lithiation Regioselectivity (Kinetic vs Thermodynamic)
-
C4-Blocking Strategies
Sources
- 1. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Selective Palladium‐Catalyzed Direct CH Arylation of Unsubstituted <i>N</i>‐Protected Pyrazoles [ouci.dntb.gov.ua]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
5-(2-chloroethyl)-1-methyl-1H-pyrazole: Proper Disposal Procedures
Executive Summary & Chemical Profile[2]
Objective: This guide defines the safe handling, containment, and disposal workflows for 5-(2-chloroethyl)-1-methyl-1H-pyrazole .
As researchers, we often treat catalog reagents as generic "white powders," but the structural motifs in this compound demand specific attention.[1] The presence of a 2-chloroethyl moiety attached to a nitrogen-rich heterocycle functions as a structural alert. This motif mimics the "warhead" found in nitrogen mustards, granting it potential alkylating activity .[1] Consequently, this compound must be managed not just as a halogenated organic, but with the heightened containment protocols reserved for potential mutagens/genotoxins.[1]
Chemical Identity
| Parameter | Detail |
| Chemical Name | 5-(2-chloroethyl)-1-methyl-1H-pyrazole |
| Functional Class | Halogenated Heterocycle / Alkylating Agent (Potential) |
| Molecular Formula | C₆H₉ClN₂ |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM); Limited water solubility.[1][2][3] |
| Key Hazard | Skin/Eye Corrosion & Genotoxicity. The chloroethyl group is a good leaving group, making the molecule reactive toward biological nucleophiles (DNA/Proteins).[1] |
Regulatory Classification & Waste Coding[3][5][6]
Before disposal, the waste must be characterized to ensure compliance with local regulations (e.g., EPA RCRA in the US).[1]
-
RCRA Status: This specific CAS is not typically P-listed or U-listed.
-
Waste Characterization: It falls under Hazardous Waste due to toxicity and the presence of halogens.
-
Disposal Code Assignment: Use the following codes for labeling and manifests.
| Waste Category | Code | Rationale |
| Primary Code | D001 / D002 / D003 | Check SDS. If the compound is stable, it may not trigger D-codes, but often falls under "Toxic" characteristics if TCLP testing were performed.[1] |
| Halogen Content | HOC (Halogenated Organic Carbon) | Presence of Chlorine requires incineration in facilities equipped with acid gas scrubbers (to prevent HCl/Dioxin formation). |
| Best Practice Label | "Hazardous Waste - Toxic, Halogenated" | Clear labeling prevents mixing with non-halogenated solvents, which is a costly and dangerous error.[1] |
Operational Disposal Workflow
Core Directive: Never dispose of this compound down the drain. Hydrolysis is slow and may generate toxic byproducts. All material must be incinerated via a licensed waste vendor.
A. Solid Waste (Bulk Substance)
If you have expired or excess solid material:
-
Do Not Solubilize: Keep the material in its original vial if possible. Dissolving it creates a larger volume of liquid waste unnecessarily.
-
Primary Containment: Ensure the vial cap is taped securely (Parafilm/electrical tape).
-
Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc) to contain any potential leakage.
-
Lab Pack: Place the bagged vial into your laboratory's "Solid Hazardous Waste" drum or bucket.
-
Manifesting: List the full chemical name on the waste tag. Do not use abbreviations.
B. Liquid Waste (Reaction Mixtures/Stock Solutions)
-
Segregation (CRITICAL): This waste must go into the Halogenated Organic Waste stream.
-
Why? Mixing halogenated compounds with non-halogenated fuels (like Acetone/Ethanol waste) ruins the fuel value of the latter and damages standard incinerators.
-
-
Compatibility: Ensure the waste carboy is made of High-Density Polyethylene (HDPE) or glass. Avoid metal containers as the potential hydrolysis of the chloroethyl group can generate trace HCl, causing corrosion.[1]
-
pH Check: If the waste solution is acidic (common in synthesis byproducts), neutralize to pH 6–8 using Sodium Bicarbonate before adding to the main waste carboy to prevent gas generation.
C. Trace Residues (Glassware Cleaning)
The "Triple Rinse" Protocol:
-
Rinse 1: Rinse contaminated glassware with a small volume of Dichloromethane (DCM) or DMSO . Collect this rinsate into the Halogenated Waste container.
-
Rinse 2: Rinse with Methanol or Acetone . Collect this rinsate into the Halogenated Waste container (even though the solvent is non-halogenated, it is now contaminated).[1]
-
Final Wash: Wash glassware with soap and water in the sink.
Decision Logic Diagram
The following flow chart visualizes the decision-making process for disposing of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.
Figure 1: Decision logic for segregating and packaging halogenated pyrazole waste based on physical state.[1]
Emergency Procedures: Spill Management
Due to the potential alkylating nature of the "2-chloroethyl" group, spills should be treated as a High Hazard event.[1]
Minor Spill (< 10 mL / < 5 g)[1]
-
PPE: Double nitrile gloves, lab coat, safety goggles.[1]
-
Containment: Cover the spill with a "Chemical Spill Pad" or vermiculite. Do not use paper towels alone, as they offer poor barrier protection against the chemical soaking through to gloves.[1]
-
Cleanup:
-
Scoop the contaminated absorbent into a wide-mouth jar.
-
Wipe the surface with a 10% soap/water solution.
-
Decontamination (Optional but Recommended): Wipe the surface with a dilute (5%) Sodium Thiosulfate solution. Thiosulfate acts as a nucleophile to "scavenge" and deactivate alkylating agents.
-
-
Disposal: Label the jar as "Debris contaminated with Halogenated Mutagen" and place in the solid waste stream.
Major Spill
-
Evacuate: Clear the immediate area.
-
Ventilate: If safe, open fume hood sashes to max; otherwise, close the lab door.
-
Contact: Call your institution's EHS (Environmental Health & Safety) emergency line immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][4][5] National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. chemscene.com [chemscene.com]
- 4. Prudent Practices in the Laboratory [nationalacademies.org]
- 5. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google ブックス [books.google.co.jp]
Personal protective equipment for handling 5-(2-chloroethyl)-1-methyl-1H-pyrazole
Standard Operating Procedure and Safety Guide: Handling 5-(2-Chloroethyl)-1-methyl-1H-pyrazole
Executive Summary
5-(2-Chloroethyl)-1-methyl-1H-pyrazole (CAS: 1341338-70-2) and its hydrochloride salt (CAS: 1797374-16-3) are highly versatile heterocyclic building blocks utilized extensively in medicinal chemistry and drug discovery[1][2]. While the pyrazole core provides a valuable pharmacophore for target binding, the 2-chloroethyl substituent acts as a highly reactive electrophile. This reactivity, while synthetically desirable, classifies the compound as a potent alkylating agent.
This guide provides drug development professionals and laboratory scientists with a comprehensive, self-validating framework for the safe handling, operational logistics, and chemical quenching of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.
Mechanistic Basis for Hazard and PPE Rationale
To design an effective safety protocol, one must understand the causality behind the chemical's hazard profile. The 2-chloroethyl side chain is highly susceptible to nucleophilic substitution (SN2). In a biological context (e.g., accidental dermal exposure or inhalation), physiological nucleophiles—such as the sulfhydryl groups of proteins or the nitrogenous bases of DNA—can attack the electrophilic carbon, displacing the chloride ion[3][4].
This irreversible alkylation can lead to severe contact dermatitis, vesicant (blistering) actions, and potential genotoxicity[4]. Therefore, standard laboratory safety measures are insufficient; handling requires a stringent barrier defense strategy to prevent any molecular contact with biological tissues.
Diagram 1: Logical relationship between chloroethyl electrophilicity, biological alkylation, and PPE intervention.
Personal Protective Equipment (PPE) Matrix
Because alkylating agents can permeate standard laboratory materials over time, PPE selection must be deliberate and layered.
Table 1: PPE Specifications and Mechanistic Rationale
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-gloving: Inner standard nitrile (4 mil), Outer heavy-duty nitrile or neoprene (≥8 mil). | Chloroethyl compounds can slowly permeate thin nitrile. Double-gloving provides a sacrificial outer layer that can be immediately discarded if contaminated. |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1) and full-face shield. | Prevents micro-droplet or particulate transfer to the highly vascularized and vulnerable ocular mucosa. |
| Body Protection | Disposable, chemical-resistant Tyvek® lab coat or heavy-duty apron over standard cotton lab coat. | Standard cotton absorbs liquids, holding the alkylating agent against the skin. Tyvek® provides an impermeable barrier. |
| Respiratory | Handled strictly inside a certified Class II Type B2 or Class I Fume Hood. | Prevents inhalation of volatile electrophilic vapors or dust (if handling the hydrochloride salt)[3]. |
Operational Workflow: Weighing and Transfer
To ensure absolute safety, the physical manipulation of 5-(2-chloroethyl)-1-methyl-1H-pyrazole must be treated as a self-validating system where each step confirms the integrity of the previous one.
Step-by-Step Handling Protocol:
-
Preparation: Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Clear the hood of all unnecessary clutter to prevent cross-contamination.
-
PPE Donning: Don standard lab attire, followed by the chemical-resistant coat, safety goggles, and the first pair of nitrile gloves. Tape the cuffs of the inner gloves to the lab coat sleeves. Don the outer heavy-duty gloves.
-
Containment Weighing:
-
Place an analytical balance inside the fume hood.
-
Tare a sealed, pre-weighed vial.
-
Using a static-free spatula, transfer the required mass of 5-(2-chloroethyl)-1-methyl-1H-pyrazole into the vial.
-
Cap the vial immediately before removing it from the balance.
-
-
Solvent Addition: Add the reaction solvent (e.g., DMF, DCM, or THF) directly to the capped vial via syringe through a septum, or carefully uncap within the deepest part of the hood to minimize vapor escape.
-
Decontamination of Tools: Immediately place the spatula and any contaminated weigh boats into a dedicated quenching bath (see Section 5) before they are removed from the hood.
Decontamination and Disposal Plan (Chemical Quenching)
Direct disposal of chloroethyl compounds into standard organic waste is strictly prohibited due to their persistent environmental toxicity and risk to waste-handling personnel[3]. The material must be chemically neutralized (quenched) into a benign derivative.
The most robust method for neutralizing a primary alkyl chloride is the use of a strong, non-toxic nucleophile such as sodium thiosulfate (Na₂S₂O₃)[5][6]. Thiosulfate displaces the chloride via an SN2 mechanism, forming a highly water-soluble, non-toxic Bunte salt (S-alkyl thiosulfate).
Table 2: Quantitative Parameters for Thiosulfate Quenching
| Parameter | Value | Notes |
| Quenching Agent | Sodium Thiosulfate (Na₂S₂O₃) | Aqueous solution (saturated or 2M) |
| Molar Equivalents | 2.5 to 3.0 eq. per chloroethyl group | Excess ensures complete consumption of the electrophile[5]. |
| Co-solvent | Ethanol or Isopropanol (1:1 v/v with water) | Required to solubilize the organic pyrazole in the aqueous thiosulfate. |
| Reaction Time | 2 - 4 hours | Stirred vigorously at room temperature. |
Step-by-Step Quenching Protocol:
-
Prepare the Quench Bath: In a large Erlenmeyer flask inside the fume hood, prepare a 2M aqueous solution of sodium thiosulfate. Add an equal volume of ethanol to create a mixed solvent system.
-
Waste Introduction: Slowly add the reaction waste or contaminated solvent containing 5-(2-chloroethyl)-1-methyl-1H-pyrazole to the vigorously stirring quench bath.
-
Tool Decontamination: Submerge contaminated spatulas, glassware, and the outer layer of disposable gloves into the quench bath for at least 2 hours.
-
Validation (Critical Step): Do not assume the quench is complete. Take a 100 µL aliquot of the quench mixture, extract with ethyl acetate, and analyze via TLC or LC-MS. Confirm the complete disappearance of the starting material mass (m/z 144.60 for the free base)[5].
-
Final Disposal: Once validated, the neutralized Bunte salt solution can be safely transferred to standard aqueous chemical waste containers for institutional disposal.
Diagram 2: Self-validating chemical quenching workflow using sodium thiosulfate.
References
-
Defense Technical Information Center (DTIC). Bulk Chemicals as Reactive Decontaminants. Retrieved from:[Link]
-
International Chemical Safety Cards (ICSC). ETHYLBIS(2-CHLOROETHYL)AMINE. Retrieved from:[Link]
Sources
- 1. 5-(2-Chloroethyl)-1-methyl-1H-pyrazole|CAS 1341338-70-2 [benchchem.com]
- 2. 1-(2-chloroethyl)-3-methyl-1h-pyrazole price | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
